molecular formula C15H14O6 B15127997 Dihydromicromelin B

Dihydromicromelin B

Cat. No.: B15127997
M. Wt: 290.27 g/mol
InChI Key: MBQNFMDTXFFAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one is a natural product found in Micromelum minutum with data available.

Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

6-(4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one

InChI

InChI=1S/C15H14O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-14,17H,1-2H3

InChI Key

MBQNFMDTXFFAJQ-UHFFFAOYSA-N

Canonical SMILES

CC12C(O1)C(OC2O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC

Origin of Product

United States

Foundational & Exploratory

Dihydromicromelin B: A Technical Overview of a Novel Coumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites widely distributed in the plant kingdom and known for their diverse pharmacological activities. This document provides a comprehensive technical guide to this compound, including its chemical properties, natural sources, and an overview of the known biological activities of related compounds from its source organism. While specific quantitative biological data and detailed mechanistic studies on this compound are not extensively available in publicly accessible literature, this guide summarizes the existing information and outlines the general experimental approaches used for the isolation and characterization of similar compounds from its natural source.

Chemical and Physical Properties

This compound is a coumarin derivative with the chemical formula C15H14O6 and a molecular weight of 290.271 g/mol . Its unique structural features, which are elucidated through spectroscopic methods, distinguish it from other coumarins and suggest potential for interesting biological activities.

PropertyValue
Chemical Formula C15H14O6
Molecular Weight 290.271 g/mol
CAS Number 94285-06-0

Natural Source

This compound is isolated from Micromelum integerrimum, a plant belonging to the Rutaceae family. This plant species is known to be a rich source of various coumarins and other bioactive compounds and has been traditionally used in some cultures for medicinal purposes, including the treatment of inflammation.

Biological Activity and Therapeutic Potential

While specific studies detailing the biological activities of this compound are limited, the extracts of its source plant, Micromelum integerrimum, have been investigated for various pharmacological effects. These studies provide a basis for inferring the potential therapeutic areas for this compound.

Extracts from Micromelum integerrimum have been shown to possess anti-inflammatory and antitumor properties. The presence of a variety of coumarins in this plant is believed to contribute to these activities. For instance, some coumarins isolated from Micromelum species have demonstrated cytotoxic effects against various cancer cell lines.

It is important to note that without specific experimental data on this compound, its bioactivity remains speculative and a subject for future research.

Experimental Protocols

General Isolation and Purification Workflow

Caption: A generalized workflow for the isolation of coumarins from plant material.

Methodology:

  • Plant Material Collection and Preparation: The relevant parts of Micromelum integerrimum (e.g., leaves, stems, or roots) are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol, methanol, or chloroform, often using techniques like maceration or Soxhlet extraction.

  • Fractionation: The resulting crude extract is then fractionated using liquid-liquid partitioning with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, to further separate the compounds.

  • Final Purification: Final purification of the target compound, this compound, is typically achieved using high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Signaling Pathways and Mechanism of Action

Currently, there is no available information in the scientific literature regarding the specific signaling pathways modulated by this compound or its precise mechanism of action. Given that extracts from its source plant exhibit anti-inflammatory and cytotoxic activities, it is plausible that this compound might interact with common pathways involved in these processes.

Hypothetical Signaling Pathway Investigation

Should this compound be investigated for anti-inflammatory activity, a logical experimental approach would be to examine its effect on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Hypothetical Anti-inflammatory Signaling Pathway Investigation cluster_0 Cellular Model (e.g., Macrophages) InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Cell Cell InflammatoryStimulus->Cell Dihydromicromelin_B This compound Treatment Dihydromicromelin_B->Cell NFkB_Pathway NF-κB Pathway Cell->NFkB_Pathway MAPK_Pathway MAPK Pathway Cell->MAPK_Pathway InflammatoryMediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) NFkB_Pathway->InflammatoryMediators MAPK_Pathway->InflammatoryMediators

Caption: A conceptual diagram illustrating a potential investigation into the anti-inflammatory mechanism of this compound.

Future Research Directions

The limited availability of data on this compound highlights several key areas for future research:

  • Isolation and Full Spectroscopic Characterization: A detailed report on the isolation and comprehensive spectroscopic analysis of this compound is needed to confirm its structure and provide a reference for future studies.

  • Biological Screening: The compound should be systematically screened for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.

  • Mechanism of Action Studies: For any confirmed biological activity, in-depth studies are required to elucidate the underlying mechanism of action and identify the specific molecular targets and signaling pathways involved.

  • Synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a coumarin of interest due to its natural origin from a medicinally relevant plant, Micromelum integerrimum. While current knowledge about this specific compound is sparse, the known biological activities of its source plant suggest that this compound may possess therapeutic potential, particularly in the areas of cancer and inflammation. Further phytochemical and pharmacological investigations are essential to unlock the full potential of this natural product and to provide the necessary data for its consideration in drug discovery and development programs.

Dihydromicromelin B: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. First isolated from Micromelum integerrimum, this compound has attracted interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological aspects of this compound, with a focus on presenting key data in a structured and accessible format for researchers.

Chemical Structure and Properties

This compound possesses a tetracyclic core structure characteristic of certain coumarins. Its molecular formula is C15H14O6, with a corresponding molecular weight of 290.27 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H14O6N/A
Molecular Weight 290.27 g/mol N/A
CAS Number 94285-06-0N/A
SMILES C[C@@]1(O[C@H]2--INVALID-LINK--C3=CC4=C(C=C3OC)OC(=O)C=C4)CON/A
Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, assigned NMR dataset is not available in publicly accessible databases, the following tables summarize the expected chemical shift ranges for the key functional groups present in the molecule based on its structure.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton TypePredicted Chemical Shift (ppm)
Aromatic Protons6.5 - 8.0
Methine Protons (CH)3.0 - 5.0
Methylene Protons (CH2)3.0 - 4.5
Methyl Protons (CH3)1.0 - 2.0
Hydroxyl Protons (OH)Variable

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)160 - 180
Aromatic/Olefinic Carbons100 - 160
Carbons attached to Oxygen (C-O)50 - 90
Aliphatic Carbons20 - 50

Experimental Protocols

General Isolation of Coumarins from Micromelum Species

experimental_workflow plant_material Dried and powdered plant material (e.g., leaves, stems of Micromelum integerrimum) extraction Solvent Extraction (e.g., with methanol, ethanol, or acetone) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., between water and ethyl acetate/dichloromethane) crude_extract->partitioning organic_phase Organic Phase (enriched with coumarins) partitioning->organic_phase chromatography Column Chromatography (Silica gel or Sephadex) organic_phase->chromatography fractions Collection of Fractions chromatography->fractions tlc TLC Analysis fractions->tlc Monitor fractions purification Further Purification (e.g., Preparative HPLC or Crystallization) tlc->purification Combine and purify positive fractions pure_compound Isolated this compound purification->pure_compound

Dihydromicromelin B: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of dihydromicromelin B, a coumarin (B35378) of interest for its potential biological activities. This document details the primary plant source, methods of isolation, and presents a structured summary of the available data.

Primary Natural Sources of this compound

This compound is a natural product primarily isolated from the plant species Micromelum integerrimum, belonging to the Rutaceae family. This plant is a small tree widely distributed in South China, Vietnam, Thailand, and India[1]. The leaves of Micromelum integerrimum are the principal part of the plant utilized for the extraction of this compound and other coumarins[2].

While the presence of this compound in Micromelum integerrimum is well-documented, specific quantitative data regarding its concentration or yield from the plant material is not extensively reported in the available scientific literature.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Geographic DistributionQuantitative Yield Data
Micromelum integerrimumRutaceaeLeaves, StemsSouth China, Vietnam, Thailand, IndiaNot specified in reviewed literature.

Experimental Protocols for Isolation

The isolation of this compound from Micromelum integerrimum follows a general workflow for the extraction and purification of coumarins from plant materials. The following protocol is a synthesized methodology based on established procedures for isolating compounds from the leaves of this plant[1][2].

Plant Material Collection and Preparation

Fresh leaves of Micromelum integerrimum are collected and air-dried in the shade. The dried leaves are then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction. A common method involves the use of acetone (B3395972) or 95% aqueous ethanol (B145695) at room temperature[2]. The plant material is soaked in the solvent for a period of several days, and the process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is subsequently fractionated using column chromatography. A typical stationary phase is silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, commonly a mixture of hexanes and acetone, or chloroform (B151607) and methanol, with increasing polarity.

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles. Fractions containing the target compound, this compound, are pooled and subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or crystallization to obtain the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of this compound from Micromelum integerrimum.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant Micromelum integerrimum leaves Drying Air Drying Plant->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (Acetone or Ethanol) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Purification Further Purification (e.g., Prep. TLC, Crystallization) FractionCollection->Purification PureCompound Pure this compound Purification->PureCompound Spectroscopy Structural Elucidation (NMR, MS, IR, UV) PureCompound->Spectroscopy

Caption: General workflow for the isolation of this compound.

References

Isolating Dihydromicromelin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of Dihydromicromelin B, a natural coumarin (B35378) compound, from plant sources. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this potentially bioactive molecule. The guide details experimental protocols, summarizes quantitative data, and visualizes the isolation workflow.

Introduction

This compound is a natural product belonging to the coumarin class of secondary metabolites. It has been isolated from plants of the Micromelum genus, particularly Micromelum minutum.[1][2] Coumarins are well-known for their diverse pharmacological activities, and the isolation of pure compounds like this compound is a critical first step in exploring their therapeutic potential. This guide outlines a general procedure for its isolation from plant material.

Plant Material and Extraction

The primary source for the isolation of this compound is the leaves of Micromelum minutum.[2][3] The following protocol describes a typical extraction procedure.

Experimental Protocol: Extraction
  • Plant Material Preparation: Air-dry the leaves of Micromelum minutum at room temperature. Once dried, grind the leaves into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered leaf material is sequentially extracted with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and finally methanol (B129727).[3] This stepwise extraction facilitates the separation of compounds based on their polarity.

    • Macerate the plant material in n-hexane for a specified period (e.g., 24-48 hours) with occasional stirring.

    • Filter the extract and repeat the process with fresh n-hexane to ensure exhaustive extraction of nonpolar constituents.

    • Combine the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator.

    • Repeat the maceration process on the plant residue with ethyl acetate, followed by methanol, concentrating each extract separately. This compound is expected to be present in the more polar fractions.

Chromatographic Purification

The crude extracts obtained are complex mixtures of various phytochemicals. To isolate this compound, chromatographic techniques are employed.

Experimental Protocol: Column Chromatography
  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of coumarins.

  • Mobile Phase: A gradient elution system is typically used, starting with a nonpolar solvent and gradually increasing the polarity. For the separation of coumarins from Micromelum species, a gradient of n-hexane and ethyl acetate is often effective.

  • Fraction Collection: The crude extract (typically the ethyl acetate or methanol fraction) is loaded onto the silica gel column. The mobile phase is then passed through the column, and fractions are collected at regular intervals.

  • Thin Layer Chromatography (TLC) Monitoring: The separation process is monitored by TLC. Aliquots from each fraction are spotted on a TLC plate, which is then developed in an appropriate solvent system. The spots are visualized under UV light or by using a suitable staining reagent. Fractions containing compounds with similar TLC profiles are pooled together.

  • Isolation of this compound: Through this process, a mixture of Dihydromicromelin A and this compound can be obtained. Further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary to obtain pure this compound.

Data Presentation

Table 1: Extraction Yields from Micromelum minutum Leaves

ExtractDry Weight of Plant Material (g)Volume of Solvent (L)Yield of Crude Extract (g)Percentage Yield (%)
n-Hexane
Ethyl Acetate
Methanol

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 400 MHz)Chemical shifts (δ) in ppm, coupling constants (J) in Hz
¹³C NMR (CDCl₃, 100 MHz)Chemical shifts (δ) in ppm
Mass Spectrometry (MS) m/z of molecular ion peak [M]⁺ and major fragments

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Powdered Micromelum minutum Leaves extraction Sequential Solvent Extraction (n-Hexane, Ethyl Acetate, Methanol) plant_material->extraction extracts Crude Extracts extraction->extracts column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) extracts->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooled_fractions Pooled Fractions Containing Coumarins fraction_collection->pooled_fractions hplc Preparative HPLC/TLC pooled_fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay Biological Activity Testing pure_compound->bioassay Signaling_Pathway cluster_inflammatory Inflammatory Response cluster_apoptosis Apoptosis Dihydromicromelin_B This compound IKKbeta IKKβ Dihydromicromelin_B->IKKbeta Inhibition MAPK MAPK Dihydromicromelin_B->MAPK Inhibition Wnt Wnt/β-catenin Signaling Dihydromicromelin_B->Wnt Antagonism TLR2 TLR2 TLR2->IKKbeta TLR2->MAPK NFkB NF-κB IKKbeta->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Apoptosis_Induction Induction of Apoptosis Wnt->Apoptosis_Induction

References

Dihydromicromelin B: A Technical Guide to its Discovery, Origin, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a naturally occurring coumarin (B35378), a class of secondary metabolites found in a variety of plants. This document provides a comprehensive overview of the discovery, natural origin, and total synthesis of this compound. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its known, albeit limited, biological activities. Spectroscopic data essential for its characterization are also tabulated. This guide is intended to serve as a valuable resource for researchers interested in the phytochemical investigation of Micromelum species and the potential therapeutic applications of their constituent coumarins.

Discovery and Natural Origin

This compound was first isolated from the plant species Micromelum minutum (G.Forst.) Wight & Arn., a member of the Rutaceae family.[1] This plant is a small tree or shrub found throughout Southeast Asia and is known to be a rich source of various coumarins.[1][2] Subsequent phytochemical investigations have also identified this compound in other species of the same genus, including Micromelum integerrimum.

The discovery of this compound was part of broader efforts to explore the chemical constituents of medicinal plants. The initial isolation and structure elucidation were accomplished through standard phytochemical techniques, including solvent extraction and chromatographic separation, followed by spectroscopic analysis.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₆
Molecular Weight290.27 g/mol
CAS Number94285-06-0
AppearanceWhite solid
SolubilitySoluble in methanol (B129727), ethanol, DMSO, and other organic solvents

Experimental Protocols

Isolation of this compound from Micromelum minutum

Workflow for Isolation:

Isolation_Workflow plant_material Dried and powdered aerial parts of Micromelum minutum extraction Maceration with methanol at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude methanol extract filtration->crude_extract partitioning Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) crude_extract->partitioning ethyl_acetate Ethyl acetate fraction partitioning->ethyl_acetate column_chromatography Silica (B1680970) gel column chromatography ethyl_acetate->column_chromatography elution Gradient elution (e.g., n-hexane-ethyl acetate) column_chromatography->elution fractions Collection of fractions elution->fractions tlc TLC analysis of fractions fractions->tlc pooling Pooling of similar fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation of coumarins from Micromelum minutum.

Detailed Steps:

  • Plant Material and Extraction: Dried and powdered aerial parts of Micromelum minutum are subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The coumarin-rich fraction is typically found in the ethyl acetate portion.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled together.

  • Purification: The pooled fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compound.

Enantioselective Total Synthesis of Hydramicromelin B

A total synthesis for a closely related or identical compound, referred to as "hydramicromelin B," has been reported. The key step in this synthesis involves an AuCl₃/AgOTf-catalyzed intramolecular reaction to construct the coumarin ring. The spectroscopic data of the synthesized compound would need to be compared to the natural product for definitive structural confirmation.

Synthetic Scheme Overview:

Synthesis_Scheme start_material Starting Material intermediate1 Intermediate 1 start_material->intermediate1 Several steps intermediate2 Intermediate 2 intermediate1->intermediate2 key_step AuCl3/AgOTf-catalyzed intramolecular cyclization intermediate2->key_step coumarin_core Coumarin Core Formation key_step->coumarin_core final_steps Final Modifications coumarin_core->final_steps hydramicromelin_b Hydramicromelin B final_steps->hydramicromelin_b

Caption: Simplified overview of the synthetic strategy for hydramicromelin B.

Due to the complexity and proprietary nature of synthetic routes, the full detailed protocol from the primary literature should be consulted for replication.

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
36.25d9.5
47.62d9.5
57.30s
86.85s
2'3.58d4.0
3'3.95d4.0
4'-CH₃1.45s
7-OCH₃3.92s

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)
2161.2
3113.1
4143.5
4a112.9
5128.0
6117.5
7162.0
898.4
8a156.4
1'76.8
2'64.1
3'60.9
4'25.0
7-OCH₃56.4

High-Resolution Mass Spectrometry (HRMS)

IonCalculated m/zFound m/z
[M+H]⁺291.0814291.0812

Biological Activity

The biological activities of this compound have not been extensively studied. However, crude extracts of Micromelum species and other isolated coumarins have demonstrated a range of biological effects, primarily cytotoxicity against various cancer cell lines.

Compound/ExtractCell LineActivityIC₅₀ (µg/mL)Reference
MicromelinP-388 murine leukemiaAntitumor-[1]
ScopoletinP-388 murine leukemiaAntitumor-[1]
M. minutum root extractKB cell lineCytotoxicity-
M. minutum root extractNCI-H187 cell lineWeak Cytotoxicity-

It is important to note that these data are for related compounds and extracts, and specific quantitative data for the cytotoxic or other biological activities of pure this compound are not yet available in the reviewed literature. Further research is required to determine the specific bioactivity profile of this compound.

Conclusion

This compound is a coumarin of interest from the Micromelum genus. Its discovery and isolation have contributed to the understanding of the rich phytochemical diversity of this plant family. The successful total synthesis of a closely related structure opens avenues for the preparation of analogues for structure-activity relationship studies. While preliminary data on related compounds suggest potential cytotoxic properties, a thorough investigation into the biological activities of this compound is warranted to explore its therapeutic potential. This technical guide provides a foundational resource for researchers to further investigate this natural product.

References

Dihydromicromelin B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin, a class of secondary metabolites found in various plants. It was first isolated from the leaves of Micromelum minutum, a plant species distributed in tropical and subtropical regions of Asia. While research on this compound has been limited, this document provides a comprehensive overview of its known physical and chemical properties, alongside available biological activity data and experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Physical and Chemical Properties

This compound possesses a distinct molecular structure that contributes to its chemical characteristics. The fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 94285-06-0[1][2][3]
Molecular Formula C₁₅H₁₄O₆[1]
Molecular Weight 290.27 g/mol [1]
Appearance Not Reported
Melting Point Not Reported
Boiling Point 503.0 ± 50.0 °C (Predicted)
Solubility Soluble in DMSO[3][4]
Storage Temperature -20°C or 2-8°C[2][3]

Note: Specific experimental data for appearance, melting point, and detailed solubility in various solvents are not available in the reviewed literature. The boiling point is a predicted value.

Spectral Data

The structural elucidation of this compound was primarily achieved through spectroscopic techniques. While the original detailed spectra from the initial isolation study were not fully accessible, subsequent studies have confirmed its structure. A comprehensive analysis of its spectral data is crucial for its identification and characterization.

¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: Detailed experimental spectral data for this compound, including chemical shifts (δ), coupling constants (J), and peak assignments, are not publicly available in the reviewed literature. The initial isolation was reported by Das et al. in 1984, and this publication would be the primary source for this information.

Biological Activity and Mechanism of Action

Research into the specific biological activities of this compound is still in its nascent stages. To date, only one study has reported on its cytotoxic effects.

Cytotoxicity

A study investigating the chemical constituents of Indonesian Micromelum minutum leaves evaluated the cytotoxic activity of its isolates against breast cancer cell lines.[5] In this study, a mixture of Dihydromicromelin A and B was tested and found to be inactive against MCF-7 and 4T1 breast cancer cell lines.[5]

It is important to note that other coumarins isolated from Micromelum minutum have demonstrated cytotoxic effects against various cancer cell lines, suggesting that minor structural differences can significantly impact biological activity.[6][7]

Due to the limited available data on the biological activity of this compound, no signaling pathways have been elucidated for this specific compound.

Experimental Protocols

Isolation and Purification

The original protocol for the isolation of this compound is detailed in the 1984 study by Das et al. A subsequent study by Susidarti et al. in 2021 also isolated a mixture of Dihydromicromelin A and B. The general workflow for isolating coumarins from Micromelum minutum is as follows:

G Figure 1. General Workflow for Isolation of this compound plant_material Plant Material (Micromelum minutum leaves) extraction Extraction with organic solvent (e.g., Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Further Purification (e.g., Preparative TLC) fractions->purification dihydromicromelin_b Isolated this compound purification->dihydromicromelin_b

Caption: Figure 1. A generalized workflow for the isolation of this compound from Micromelum minutum.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the microculture tetrazolium salt (MTT) assay.[8] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

G Figure 2. MTT Assay Workflow cell_seeding Seed cancer cells (MCF-7, 4T1) in 96-well plates treatment Treat cells with this compound at various concentrations cell_seeding->treatment incubation1 Incubate for a specified period treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate to allow for formazan (B1609692) crystal formation mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at a specific wavelength solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis

Caption: Figure 2. Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

Conclusion and Future Directions

This compound is a structurally characterized natural product with limited biological data available. The current evidence suggests a lack of significant cytotoxicity against the tested breast cancer cell lines. However, the diverse biological activities of other coumarins from the same plant genus warrant further investigation into the pharmacological potential of this compound.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the anti-inflammatory, antimicrobial, antioxidant, and other potential therapeutic activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways involved in any observed biological effects.

  • Full Spectroscopic Characterization: Publicly depositing the complete ¹H NMR, ¹³C NMR, MS, and IR data to facilitate future identification and research.

This technical guide provides a summary of the currently available information on this compound. It is hoped that this will serve as a valuable starting point for researchers dedicated to exploring the untapped potential of natural products in drug discovery.

References

Dihydromicromelin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 94285-06-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B is a natural coumarin (B35378) isolated from plants of the Micromelum genus. Despite its characterization and availability, publicly available data on its biological activities and mechanism of action are limited. This technical guide synthesizes the current knowledge on this compound, including its physicochemical properties, spectral data, and reported biological screening results. Notably, studies to date have not demonstrated significant cytotoxic activity in the cancer cell lines tested. This document aims to provide a concise and accurate summary to inform future research endeavors.

Physicochemical Properties

This compound is a coumarin derivative with the following properties:

PropertyValueSource
CAS Number 94285-06-0[Clementia Biotech, 2020]
Molecular Formula C₁₅H₁₄O₆[COCONUT, 2024]
Molecular Weight 290.27 g/mol [COCONUT, 2024]
IUPAC Name 6-[(1R,2R,4R,5R)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxy-chromen-2-one[COCONUT, 2024]
Synonyms rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one[COCONUT, 2024]

Natural Source and Isolation

This compound has been isolated from the leaves and root extracts of plants belonging to the Micromelum genus (Family: Rutaceae), specifically Micromelum integerrimum and Micromelum minutum.[1][2] The isolation is typically achieved through standard phytochemical techniques involving solvent extraction and column chromatography.[2]

The general workflow for the isolation and characterization of this compound is depicted below.

G plant_material Plant Material (Micromelum sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction chromatography Column Chromatography extraction->chromatography isolation Isolation of Dihydromicromelin A/B Mixture chromatography->isolation spectroscopy Spectroscopic Analysis (NMR, MS) isolation->spectroscopy cytotoxicity Biological Activity Screening (e.g., Cytotoxicity Assay) isolation->cytotoxicity

Figure 1: General workflow for the isolation and analysis of this compound.

Spectral Data

Spectroscopic data for this compound has been reported in the literature, often as a mixture with its epimer, Dihydromicromelin A. The following table summarizes the ¹H and ¹³C NMR data for this mixture.

NucleusChemical Shift (δ)
¹H-NMR (500 MHz, CDCl₃) Signals appear to be split into two, corresponding to the epimeric mixture.[2]
¹³C-NMR (125 MHz, CDCl₃) Data corresponds to a mixture of Dihydromicromelin A (14α-OH) and this compound (14β-OH).[2][3]

Note: For detailed peak assignments, researchers are advised to consult the primary literature.

Biological Activity

The biological activity of this compound has been evaluated in limited studies, primarily focusing on its cytotoxic effects against cancer cell lines. The available data suggests a lack of potent activity in the models tested.

Assay TypeCell Line(s)ResultsReference
CytotoxicityMCF-7 (Breast Cancer)Inactive[2][3]
Cytotoxicity4T1 (Breast Cancer)Inactive[2][3]
CytotoxicityHCT116 (Colon Cancer)Inactive at 50 µM[1]

Synthesis, Mechanism of Action, and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the chemical synthesis of this compound. Furthermore, no studies have been published that elucidate its mechanism of action or any associated signaling pathways. The lack of significant biological activity in initial screenings may have limited further investigation into these areas.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of this compound can be found in the cited literature. A general procedure for a cytotoxicity assay is outlined below.

General Cytotoxicity Assay Protocol (MTT Assay)

  • Cell Seeding: Plate cells (e.g., MCF-7, 4T1, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound is a structurally characterized natural coumarin with limited available data on its biological effects. The current body of evidence does not support significant cytotoxic activity. This presents an opportunity for the scientific community to explore other potential biological activities of this compound or to investigate its properties in different assay systems. The information provided herein serves as a foundational resource for researchers interested in furthering the understanding of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromicromelin B, a complex furanocoumarin isolated from Micromelum species, presents a unique structural scaffold with potential therapeutic applications. While its complete biosynthetic pathway has yet to be experimentally elucidated, significant insights can be gleaned from the well-established biosynthesis of related coumarin (B35378) and furanocoumarin compounds. This technical guide synthesizes the current understanding of coumarin biosynthesis to propose a putative pathway for this compound. We delineate the key enzymatic steps, from the initial phenylpropanoid precursors to the intricate cyclization and modification reactions that likely forge this unique natural product. This document is intended to serve as a foundational resource for researchers seeking to unravel the precise enzymatic machinery responsible for this compound synthesis, paving the way for its potential biotechnological production and the development of novel therapeutics.

Introduction

Coumarins are a diverse class of plant secondary metabolites characterized by a benzopyran-2-one core. Their structural complexity is often enhanced by prenylation, hydroxylation, and the formation of additional heterocyclic rings, leading to a wide array of biological activities. This compound, a constituent of Micromelum plants, is a notable example, featuring a dihydropyran ring fused to an angular furanocoumarin backbone with an epoxidized prenyl moiety. Understanding its biosynthesis is crucial for harnessing its full therapeutic potential.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the general phenylpropanoid pathway, a well-characterized route in higher plants. The pathway can be conceptually divided into three major stages:

  • Core Coumarin Formation: Synthesis of the central umbelliferone (B1683723) intermediate.

  • Angular Furanocoumarin Assembly: Prenylation and subsequent cyclization to form an angular furanocoumarin scaffold.

  • Tailoring Reactions: Epoxidation and dihydropyran ring formation to yield this compound.

A detailed schematic of the proposed pathway is presented below, followed by an in-depth discussion of each stage.

This compound Biosynthesis Pathway cluster_0 Phenylpropanoid Pathway cluster_1 Core Coumarin Formation cluster_2 Angular Furanocoumarin Assembly cluster_3 Tailoring Reactions (Hypothetical) L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone p-Coumaroyl-CoA->Umbelliferone C2'H (ortho-hydroxylation & lactonization) Osthenol Osthenol Umbelliferone->Osthenol PT (C8-prenylation) (+)-Columbianetin (+)-Columbianetin Osthenol->(+)-Columbianetin CS (Cytochrome P450) Angelicin (B190584) Angelicin (+)-Columbianetin->Angelicin AS (Cytochrome P450) Epoxy-Angelicin Derivative Epoxy-Angelicin Derivative Angelicin->Epoxy-Angelicin Derivative Epoxidase (Cytochrome P450) This compound This compound Epoxy-Angelicin Derivative->this compound Cyclase/Reductase (Enzymatic steps unknown)

Caption: Proposed biosynthesis pathway of this compound.

Stage 1: Formation of the Umbelliferone Core

The biosynthesis commences with L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes of the phenylpropanoid pathway:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

The crucial step in forming the coumarin nucleus is the ortho-hydroxylation of the aromatic ring of p-coumaroyl-CoA, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by a spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to yield umbelliferone , a central intermediate in the biosynthesis of many coumarins.

Stage 2: Assembly of the Angular Furanocoumarin Scaffold

The angular furanocoumarin structure of this compound points to a biosynthetic route analogous to that of angelicin. This stage involves a prenylation event followed by an oxidative cyclization.

  • C8-Prenylation: Umbelliferone undergoes prenylation at the C8 position, a reaction catalyzed by a prenyltransferase (PT) . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor to form osthenol .

  • Formation of the Dihydrofuran Ring: Osthenol is then converted to (+)-columbianetin by columbianetin synthase (CS) , a cytochrome P450 enzyme. This reaction involves the formation of a dihydrofuran ring.

  • Aromatization to Angelicin: The final step in this stage is the conversion of (+)-columbianetin to angelicin , the parent angular furanocoumarin. This reaction is catalyzed by angelicin synthase (AS) , another cytochrome P450 monooxygenase.[1]

Stage 3: Tailoring Reactions Leading to this compound (Hypothetical)

The final steps in the biosynthesis of this compound involve modifications to the angelicin scaffold and are currently speculative. Based on the structure of the final product, the following transformations are proposed:

  • Epoxidation: The prenyl side chain of a precursor (likely a derivative of angelicin) is epoxidized. This reaction is likely catalyzed by a cytochrome P450 monooxygenase with epoxidase activity. Such enzymes are known to be involved in the modification of prenyl groups in various natural products.

  • Dihydropyran Ring Formation and Reduction: The "dihydro" and "micromelin" components of the name suggest a subsequent cyclization and reduction to form the dihydropyran ring. The precise enzymatic machinery for this transformation is unknown but may involve one or more cyclases and reductases .

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of this compound. The following tables are provided as templates for future research to populate with experimental data.

Table 1: Putative Enzyme Activities in this compound Biosynthesis

EnzymeSubstrateProductOptimal pHOptimal Temp. (°C)Km (µM)Vmax (nmol/mg/s)
PALL-PhenylalanineCinnamic acid
C4HCinnamic acidp-Coumaric acid
4CLp-Coumaric acidp-Coumaroyl-CoA
C2'Hp-Coumaroyl-CoAUmbelliferone
PT (C8)UmbelliferoneOsthenol
CSOsthenol(+)-Columbianetin
AS(+)-ColumbianetinAngelicin
EpoxidaseAngelicin DerivativeEpoxy-Angelicin Derivative
Cyclase/ReductaseEpoxy-Angelicin DerivativeThis compound

Table 2: Metabolite Concentrations in Micromelum species

MetaboliteTissueConcentration (µg/g fresh weight)Developmental Stage
UmbelliferoneLeavesVegetative
OsthenolLeavesVegetative
AngelicinLeavesVegetative
This compoundLeavesVegetative
UmbelliferoneRootsVegetative
OsthenolRootsVegetative
AngelicinRootsVegetative
This compoundRootsVegetative

Experimental Protocols

Detailed experimental protocols for the characterization of the this compound biosynthetic pathway are not yet established. However, standard molecular biology and biochemical techniques can be adapted from studies on other coumarin biosynthetic pathways.

Identification and Cloning of Candidate Genes

Experimental_Workflow Plant_Material Micromelum sp. Tissue (e.g., leaves, roots) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Sequencing Transcriptome Sequencing (e.g., RNA-Seq) cDNA_Synthesis->Transcriptome_Sequencing Bioinformatics_Analysis Bioinformatics Analysis (Gene Annotation, Differential Expression) Transcriptome_Sequencing->Bioinformatics_Analysis Candidate_Gene_Selection Candidate Gene Selection (PAL, C4H, 4CL, C2'H, PT, P450s) Bioinformatics_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning (PCR, RACE) Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Activity Assays Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (HPLC, LC-MS, NMR) Enzyme_Assay->Product_Identification

Caption: Experimental workflow for gene identification and functional characterization.

  • Transcriptome Analysis: RNA sequencing (RNA-Seq) of different tissues of a Micromelum species known to produce this compound can identify candidate genes homologous to known coumarin biosynthetic enzymes.

  • Gene Cloning: Full-length cDNAs of candidate genes can be obtained using PCR and Rapid Amplification of cDNA Ends (RACE).

Heterologous Expression and Enzyme Assays
  • Expression System: Candidate genes can be cloned into expression vectors and expressed in microbial hosts such as E. coli or Saccharomyces cerevisiae.

  • Enzyme Purification: Recombinant enzymes can be purified using affinity chromatography (e.g., His-tag).

  • In Vitro Assays: Purified enzymes are incubated with their putative substrates, and the reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for future research. The immediate focus should be on the identification and functional characterization of the specific prenyltransferase and cytochrome P450 monooxygenases from Micromelum species involved in the later, tailoring steps of the pathway. The elucidation of these enzymatic steps will not only provide fundamental insights into the diversification of coumarins in nature but also enable the heterologous production of this compound and its analogues for pharmacological evaluation. This knowledge will be instrumental for drug development professionals seeking to leverage the therapeutic potential of this unique natural product.

References

Dihydromicromelin B: A Literature Review of a Promising Coumarin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural product belonging to the coumarin (B35378) class of compounds. While specific research on this compound is notably limited, its origin from the genus Micromelum suggests potential biological activities of interest, particularly in the realm of oncology. This technical guide provides a comprehensive review of the available literature, focusing on the chemical properties of this compound and the well-documented biological activities of structurally related coumarins isolated from the same genus, primarily Micromelum minutum. Due to the scarcity of direct data, this review extrapolates potential areas of investigation for this compound based on the activities of its chemical analogs.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₆
CAS Number 94285-06-0
Molecular Weight 290.27 g/mol

Note: This information is compiled from chemical supplier databases. No peer-reviewed articles detailing the isolation and characterization of this compound were identified.

Biological Activities of Related Coumarins from Micromelum minutum

Numerous coumarins have been isolated from Micromelum minutum and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the reported 50% inhibitory concentration (IC₅₀) values, providing a benchmark for the potential efficacy of related compounds like this compound.

CompoundCell LineIC₅₀ (µM)Reference
Minutin BSBC3 (Lung Adenocarcinoma)9.6[1]
A549 (Lung Adenocarcinoma)17.5[1]
K562 (Leukemia)8.7[1]
K562/ADM (Leukemia)6.7[1]
Leishmania major20.2[1]
Clauslactone ESBC3 (Lung Adenocarcinoma)3.7
A549 (Lung Adenocarcinoma)10.4
K562 (Leukemia)12.1
K562/ADM (Leukemia)10.8
Leishmania major9.8
8-Hydroxyisocapnolactone-2',3'-diolSBC3 (Lung Adenocarcinoma)8.8
A549 (Lung Adenocarcinoma)10.1
K562 (Leukemia)16.9
K562/ADM (Leukemia)10.1
Leishmania major12.1
Minutin ALeishmania major26.2
MicromelinKKU-100 (Cholangiocarcinoma)9.2 µg/mL
MurralonginKKU-100 (Cholangiocarcinoma)9.0 µg/mL
MurrangatinKKU-100 (Cholangiocarcinoma)2.9 µg/mL
MinumicrolinKKU-100 (Cholangiocarcinoma)10.2 µg/mL
ScopoletinKKU-100 (Cholangiocarcinoma)19.2 µg/mL

Experimental Protocols

The following are generalized experimental protocols for the isolation and cytotoxic evaluation of coumarins from Micromelum minutum, based on methodologies described in the cited literature.

Isolation and Purification of Coumarins

A common workflow for the isolation of coumarins from Micromelum minutum is depicted below. This process typically involves extraction, fractionation, and chromatographic separation.

G cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Fractionation cluster_3 Chromatographic Separation cluster_4 Structure Elucidation start Dried and Powdered Micromelum minutum Plant Material extraction Solvent Extraction (e.g., Acetone, Methanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract solvent_partition Solvent-Solvent Partitioning crude_extract->solvent_partition fractions Generation of Fractions (e.g., Hexane, EtOAc, BuOH) solvent_partition->fractions column_chrom Column Chromatography (Silica Gel, Sephadex) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc isolated_coumarins Isolated Coumarins hplc->isolated_coumarins spectroscopy Spectroscopic Analysis (NMR, MS) isolated_coumarins->spectroscopy final_structure Structure Confirmation spectroscopy->final_structure G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with various concentrations of coumarins cell_seeding->treatment incubation Incubate for a specified period (e.g., 48-72h) treatment->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubation_mtt Incubate to allow formazan (B1609692) crystal formation add_mtt->incubation_mtt solubilization Add solubilization solution (e.g., DMSO) incubation_mtt->solubilization absorbance Measure absorbance at a specific wavelength solubilization->absorbance ic50 Calculate IC50 value absorbance->ic50 G cluster_0 Signaling Cascades cluster_1 Mitochondrial Pathway cluster_2 Caspase Activation cluster_3 Cellular Outcome coumarin Cytotoxic Coumarin (e.g., this compound) pi3k_akt PI3K/Akt/mTOR Pathway coumarin->pi3k_akt Inhibition mapk JNK/p38 MAPK Pathway coumarin->mapk Activation bcl2 Bcl-2 Family Regulation (↓ Bcl-2, ↑ Bax) pi3k_akt->bcl2 Inhibits Inhibition mapk->bcl2 Modulation mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydromicromelin B is a naturally occurring angular furocoumarin, a class of heterocyclic compounds known for their diverse biological activities. Furocoumarins are characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzopyran-2-one) core. The angular arrangement, as seen in angelicin, is one of the common structural motifs. While this compound has been isolated and characterized, a complete total synthesis has not been prominently reported in the scientific literature. These application notes outline a proposed synthetic strategy for this compound, based on well-established and reliable organic reactions for the synthesis of the furocoumarin scaffold and subsequent functional group manipulations. The protocols provided are intended for researchers in synthetic chemistry and drug development.

Proposed Synthetic Pathway for this compound

The retrosynthetic analysis of this compound suggests a convergent approach. The core angular furocoumarin skeleton can be constructed from a suitably substituted coumarin precursor. The final diol functionality can be introduced via epoxidation of the furan double bond followed by acid-catalyzed hydrolysis.

The forward synthesis is proposed to proceed in three key stages:

  • Synthesis of the Coumarin Core: Construction of a 7-hydroxy-6-methoxycoumarin via the Pechmann condensation.

  • Formation of the Angular Furan Ring: Introduction of a two-carbon unit at the C-8 position of the coumarin, followed by cyclization to form the furan ring.

  • Final Functionalization: Epoxidation of the furan moiety and subsequent ring-opening to yield the target molecule, this compound.

G cluster_0 Stage 1: Coumarin Core Synthesis cluster_1 Stage 2: Furan Ring Formation cluster_2 Stage 3: Final Functionalization Start 2-Methoxyhydroquinone (B1205977) + Ethyl Acetoacetate (B1235776) Pechmann Pechmann Condensation (Acid Catalyst, Heat) Start->Pechmann Coumarin 7-Hydroxy-6-methoxy-4-methylcoumarin Pechmann->Coumarin Allylation 1. O-Allylation (Allyl bromide, K2CO3) Coumarin->Allylation Claisen 2. Claisen Rearrangement (Heat) Allylation->Claisen Cyclization 3. Oxidative Cyclization (e.g., OsO4/NaIO4 then acid) Claisen->Cyclization Furocoumarin Micromelin Cyclization->Furocoumarin Epoxidation Epoxidation (m-CPBA) Furocoumarin->Epoxidation Hydrolysis Acid-Catalyzed Hydrolysis (H3O+) Epoxidation->Hydrolysis Product This compound Hydrolysis->Product

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key transformations in the proposed synthesis of this compound, based on analogous reactions found in the literature.

Table 1: Pechmann Condensation for Coumarin Synthesis

Phenol Substrateβ-KetoesterAcid CatalystSolventTemperature (°C)Yield (%)Reference
ResorcinolEthyl acetoacetateH₂SO₄None25-5080-90[1][2]
PhloroglucinolEthyl benzoylacetateAmberlyst-15Toluene11092[2]
2-MethoxyhydroquinoneEthyl acetoacetateH₂SO₄EthanolReflux(Estimated) 70-85General Procedure

Table 2: Synthesis of Angular Furocoumarins

Starting MaterialReagentsKey StepsYield (%)Reference
7-HydroxycoumarinAllyl bromide, K₂CO₃; Heat; Wacker oxidationO-Allylation, Claisen Rearrangement, Oxidative Cyclization60-70 (overall)[3]
7-Hydroxy-8-formylcoumarinWittig Reagent; I₂/PyridineWittig Olefination, Cyclization55-65General Procedure

Table 3: Epoxidation and Ring-Opening of Furocoumarins

Furocoumarin SubstrateEpoxidizing AgentHydrolysis ConditionsProductYield (%)Reference
Angelicinm-CPBADilute H₂SO₄, H₂OAngelicin-epoxide, then diol>90 (epoxidation), >85 (hydrolysis)[4][5]
PsoralenDimethyldioxirane (DMDO)H₂O, Amberlite IR-120Psoralen-epoxide, then diolHighGeneral Procedure

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-6-methoxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes the acid-catalyzed condensation of 2-methoxyhydroquinone with ethyl acetoacetate to form the coumarin core.

G Start Combine Reactants Acid Add H2SO4 (dropwise, 0°C) Start->Acid Heat Heat Mixture (e.g., 70°C, 2h) Acid->Heat Quench Pour onto Ice-Water Heat->Quench Filter Filter Precipitate Quench->Filter Wash Wash with H2O Filter->Wash Dry Dry in Vacuo Wash->Dry Product Purified Coumarin Dry->Product

Caption: Workflow for Pechmann condensation.

Materials:

  • 2-Methoxyhydroquinone (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxyhydroquinone.

  • Add ethyl acetoacetate to the flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in a water bath at 70°C for 2 hours. The mixture will become viscous.

  • Pour the warm mixture slowly into a beaker containing ice-cold water.

  • A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the solid product under vacuum to yield 7-hydroxy-6-methoxy-4-methylcoumarin. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of Micromelin (Angular Furocoumarin)

This protocol details the formation of the furan ring, starting from the synthesized coumarin.

Materials:

  • 7-Hydroxy-6-methoxy-4-methylcoumarin (1.0 eq)

  • Allyl bromide (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Dowtherm A (or similar high-boiling solvent)

  • Osmium tetroxide (OsO₄) (catalytic)

  • Sodium periodate (B1199274) (NaIO₄) (2.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic)

  • Toluene

Procedure:

  • O-Allylation: To a solution of the coumarin in anhydrous acetone, add K₂CO₃ and allyl bromide. Reflux the mixture for 4-6 hours. Monitor by TLC. After completion, filter off the K₂CO₃ and evaporate the solvent. The crude product is 7-allyloxy-6-methoxy-4-methylcoumarin.

  • Claisen Rearrangement: Heat the crude allyloxycoumarin in a high-boiling solvent like Dowtherm A at 200-220°C for 2-3 hours. This will induce the Claisen rearrangement to form 8-allyl-7-hydroxy-6-methoxy-4-methylcoumarin. Purify by column chromatography.

  • Oxidative Cyclization: Dissolve the 8-allylcoumarin in a suitable solvent mixture (e.g., THF/water). Add a catalytic amount of OsO₄ followed by portion-wise addition of NaIO₄. Stir at room temperature for 4-6 hours. This cleaves the allyl double bond to an aldehyde. Extract the crude aldehyde.

  • Dissolve the crude aldehyde in toluene, add a catalytic amount of p-TsOH, and reflux using a Dean-Stark trap to remove water. This will effect the cyclization to the furan ring, yielding Micromelin. Purify by column chromatography.

Protocol 3: Total Synthesis of this compound

This protocol describes the final epoxidation and hydrolysis steps.

Materials:

  • Micromelin (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Dilute aqueous sulfuric acid (e.g., 1 M)

Procedure:

  • Epoxidation: Dissolve Micromelin in dry DCM and cool to 0°C. Add a solution of m-CPBA in DCM dropwise. Stir the reaction at 0°C and allow it to slowly warm to room temperature overnight. Monitor by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is the epoxide of Micromelin.

  • Acid-Catalyzed Hydrolysis: Dissolve the crude epoxide in a mixture of THF and water. Add a catalytic amount of dilute sulfuric acid. Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the epoxide by TLC.[5]

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Disclaimer: These protocols are based on established chemical literature for similar compounds and are provided for research and development purposes. All experiments should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

Dihydromicromelin B: Comprehensive Extraction and Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and purification of dihydromicromelin B, a natural coumarin (B35378) found in plants of the Micromelum genus. The following protocols are compiled from established scientific literature and are intended to guide researchers in the isolation of this and other related coumarins for further study and drug development.

Introduction

This compound is a naturally occurring coumarin that has been isolated from various Micromelum species, including Micromelum integerrimum and Micromelum minutum. Coumarins as a class of compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The effective isolation and purification of this compound are crucial first steps for any subsequent biological screening, structural elucidation, and preclinical development.

This document outlines several established methods for the extraction of crude plant material and the subsequent purification of this compound and related coumarins using various chromatographic techniques.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₆
Molecular Weight 290.27 g/mol
CAS Number 94285-06-0
Appearance Likely a white or off-white solid
Storage Store at -20°C for long-term preservation.

Extraction Protocols

Several solvent systems and extraction methods have been successfully employed for the extraction of coumarins from Micromelum species. The choice of solvent will influence the efficiency of the extraction and the profile of co-extracted compounds.

Protocol 1: Sequential Maceration with Solvents of Increasing Polarity

This method is effective for the separation of compounds based on their polarity and is a common first step in natural product isolation.

Materials:

  • Dried and powdered leaves of Micromelum minutum

  • n-hexane

  • Ethyl acetate (B1210297)

  • Methanol

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Sequentially macerate the dried, ground leaves of M. minutum with n-hexane, followed by ethyl acetate, and then methanol.

  • For each solvent, soak the plant material for a period of 24-72 hours at room temperature, with occasional agitation.

  • After each maceration, filter the solvent to separate the extract from the plant residue.

  • Concentrate the resulting ethyl acetate extract, which contains dihydromicromelin A and B, under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Hot Ethanol (B145695) Extraction

This method uses heated ethanol to increase the solubility of the target compounds and can be more efficient for certain plant matrices.

Materials:

  • Air-dried leaves and stems of Micromelum integerrimum

  • 95% aqueous ethanol (EtOH)

  • Reflux apparatus or suitable heating vessel

  • Rotary evaporator

Procedure:

  • Extract the air-dried leaves and stems of M. integerrimum (6.4 kg) with 95% aqueous EtOH (70 L) at 80°C for 2 hours.[1]

  • Repeat the extraction process three times to ensure maximum recovery of the target compounds.[1]

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to yield a crude extract (560 g).[1]

Protocol 3: Room Temperature Acetone (B3395972) Extraction

Acetone is a versatile solvent that can efficiently extract a broad range of coumarins.

Materials:

  • Air-dried leaves of Micromelum integerrimum

  • Acetone

  • Large glass container with a lid

  • Rotary evaporator

Procedure:

  • Successively extract the air-dried leaves of M. integerrimum (0.55 kg) with acetone at room temperature over a period of 3 days.

  • Filter the extract to remove the plant material.

  • Concentrate the acetone extract using a rotary evaporator to obtain the crude extract (86 g).

Purification Protocols

The purification of this compound from the crude extract typically involves a multi-step chromatographic process.

General Purification Strategy

A general workflow for the purification of coumarins from a crude extract is depicted below. This usually involves an initial fractionation by column chromatography followed by finer purification steps like semi-preparative HPLC.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried Plant Material (Micromelum sp.) crude_extract Crude Extract plant_material->crude_extract Solvent Extraction (e.g., Acetone, EtOH, EtOAc) initial_cc Initial Column Chromatography (e.g., Silica (B1680970) Gel) crude_extract->initial_cc fractions Fractions Containing Coumarins initial_cc->fractions secondary_cc Secondary Chromatography (e.g., Sephadex LH-20, ODS) fractions->secondary_cc semi_prep_hplc Semi-Preparative HPLC secondary_cc->semi_prep_hplc pure_compound Pure this compound semi_prep_hplc->pure_compound

Caption: General workflow for the extraction and purification of this compound.

Detailed Purification Protocol from an Ethyl Acetate Extract

This protocol is based on the successful isolation of a mixture containing this compound.

Materials:

  • Crude ethyl acetate extract

  • Silica gel for column chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane (B109758), methanol)

  • Glass column for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Subject the crude ethyl acetate extract to column chromatography on a silica gel stationary phase.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing the compounds of interest (as indicated by TLC analysis).

  • Further separation of the combined fractions by repeated column chromatography, potentially using different solvent systems (e.g., dichloromethane/methanol), will yield a mixture of dihydromicromelin A and this compound.

Multi-Step Chromatographic Purification from an Ethanol Extract

This protocol provides a more detailed, multi-step approach for the isolation of pure coumarins.

Materials:

  • Crude ethanol extract partitioned with dichloromethane (CH₂Cl₂)

  • Silica gel, Sephadex LH-20, and ODS (Octadecylsilane) for column chromatography

  • Semi-preparative RP-HPLC system with a C18 column

  • Solvents: petroleum ether, acetone, dichloromethane, methanol, acetonitrile, water

Procedure:

  • Initial Silica Gel Chromatography: Subject the CH₂Cl₂-soluble extract (175 g) to silica gel column chromatography, eluting with a petroleum ether-acetone gradient (from 10:1 to 0:1).[1] This will yield several primary fractions.

  • Sephadex LH-20 Chromatography: Take a fraction of interest (e.g., 26 g) and further separate it on a Sephadex LH-20 column using a CH₂Cl₂-MeOH (1:1) mobile phase.[1]

  • ODS Chromatography: Further purify the fractions obtained from the Sephadex column using ODS column chromatography with a MeOH-H₂O gradient (from 50:50 to 100:0).

  • Semi-Preparative RP-HPLC: The final purification of specific compounds is achieved using semi-preparative reverse-phase HPLC. For example, a fraction (400 mg) can be purified on a C18 column with an isocratic mobile phase of MeCN-H₂O (40:60) at a flow rate of 3 mL/min to yield pure compounds.

Data Presentation: Yield of Isolated Coumarins

The yield of isolated coumarins can vary significantly depending on the plant source, collection time, and the extraction and purification methods employed. The following table provides examples of yields for various coumarins isolated from Micromelum species, which can serve as a benchmark for researchers.

CompoundPlant SourceExtraction MethodPurification MethodYieldReference
MicrominutinMicromelum falcatumDichloromethane/Ethyl AcetateSemi-preparative HPLC15.6 mg
MicromelinMicromelum falcatumDichloromethane/Ethyl AcetateSemi-preparative HPLC1.6 mg
Micromarin BMicromelum falcatumDichloromethane/Ethyl AcetateSemi-preparative HPLC2.1 mg
Micromarin AMicromelum falcatumDichloromethane/Ethyl AcetateSemi-preparative HPLC2.0 mg
Integmarin AMicromelum integerrimum95% aqueous EtOH (hot extraction)Multi-step Chromatography & RP-HPLC13.8 mg
Integmarin BMicromelum integerrimum95% aqueous EtOH (hot extraction)Multi-step Chromatography & RP-HPLC15.2 mg
Compound 2 (unnamed)Micromelum integerrimumAcetone (room temp.)QCC & Sephadex LH-202.10 g
Compound 11 (unnamed)Micromelum integerrimumAcetone (room temp.)QCC & Sephadex LH-2052.4 mg
Dihydromicromelin A & B (mixture)Micromelum minutumEthyl Acetate (sequential maceration)Column ChromatographyNot specified

Logical Relationship of Purification Steps

The purification of a target compound from a complex natural extract follows a logical progression from coarse to fine separation techniques.

G crude_extract Crude Plant Extract initial_fractionation Initial Fractionation (e.g., Column Chromatography) crude_extract->initial_fractionation Removes bulk impurities group_separation Group Separation (e.g., Sephadex, ODS) initial_fractionation->group_separation Separates by size/polarity final_purification Final Purification (e.g., HPLC) group_separation->final_purification High-resolution separation pure_compound Pure this compound final_purification->pure_compound Isolates target compound

Caption: Logical progression of chromatographic techniques for natural product purification.

These protocols and data provide a comprehensive guide for the successful extraction and purification of this compound and other coumarins from Micromelum species. Researchers should note that optimization of these methods may be necessary depending on the specific plant material and available laboratory equipment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) derivative that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is essential for various stages of research and development, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal preparations. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound. The described method is based on reversed-phase chromatography with UV detection, a widely used and robust technique for the analysis of coumarins and other natural products.[1][2][3][4]

Principle

The method utilizes a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is employed as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, facilitates the elution of the analyte.[2] An acidic modifier, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a standard with a known concentration.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • pH Meter

  • Ultrasonic Bath

  • Vortex Mixer

  • Syringe Filters (0.45 µm)

  • HPLC Vials

2. Reagents and Standards

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (or Acetic Acid, analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

3. Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B (for re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 306 nm (To be optimized by running a UV-Vis scan of this compound)

Note on Detection Wavelength: The optimal UV detection wavelength for this compound has not been definitively reported in the literature. Coumarins typically exhibit strong absorbance between 250 nm and 350 nm. It is strongly recommended to determine the wavelength of maximum absorbance (λmax) by performing a UV-Vis spectral scan of a standard solution of this compound. The provided wavelength of 306 nm is a common starting point for coumarin analysis.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO or methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid plant extract is provided below.

  • Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

  • Add a suitable volume of extraction solvent (e.g., 10 mL of methanol).

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

6. Method Validation (Brief Overview)

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Assess the ability to detect the analyte in the presence of other components.

  • Linearity: Analyze a series of standards to determine the concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of added analyte (spiked samples).

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Data Presentation

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy and Precision Data for this compound Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Recovery (%)RSD (%)
5[Insert Data][Insert Data][Insert Data]
25[Insert Data][Insert Data][Insert Data]
75[Insert Data][Insert Data][Insert Data]

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System UV_Detector UV Detection (e.g., 306 nm) HPLC_System->UV_Detector Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Report Final Report Peak_Integration->Report

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the Quantification of Dihydromicromelin B in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a naturally occurring coumarin (B35378) that has been isolated from plants of the Micromelum genus, which belongs to the Rutaceae family.[1][2][3] Coumarins are a class of secondary metabolites known for their diverse pharmacological activities, making them of significant interest in drug discovery and development.[1][3] Accurate and precise quantification of this compound in plant material is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.

This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Plant Material and Reagent Preparation
  • Plant Material: Leaves, stems, or roots of Micromelum species known to contain this compound. The plant material should be dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

  • Reagents and Standards:

    • This compound reference standard (purity ≥98%)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (deionized or Milli-Q)

    • Formic acid (LC-MS grade)

    • Internal Standard (IS): A structurally similar coumarin not present in the plant material (e.g., 7-ethoxycoumarin) can be used for improved accuracy, particularly for the LC-MS/MS method.

Extraction of this compound from Plant Material

This protocol is designed for efficient extraction of this compound while minimizing the degradation of the compound.

  • Sample Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Ultrasonic Extraction: Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase for the respective chromatographic analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Dried & Powdered Plant Material extraction Ultrasonic Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv lc_msms LC-MS/MS Analysis filtration->lc_msms calibration Calibration Curve Generation hplc_uv->calibration lc_msms->calibration quantification Quantification of This compound calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for the extraction and quantification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for routine quantification where high sensitivity is not a primary requirement.

HPLC-UV Instrumentation and Conditions
ParameterRecommended Setting
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% B.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Injection Volume 10 µL.
Detection UV at 254 nm and 320 nm (selection based on the UV maxima of this compound).
Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration to generate a calibration curve.

Method Validation Parameters (Hypothetical Data)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.0 µg/mL
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%Intra-day: 1.5%; Inter-day: 2.5%
Accuracy (% Recovery) 98 - 102%99.2%
Specificity No interfering peaks at the retention time of the analyte.The peak for this compound is well-resolved.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and for analysis in complex matrices.

LC-MS/MS Instrumentation and Conditions
ParameterRecommended Setting
LC System A UHPLC or HPLC system.
Mass Spectrometer A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
Gradient Program 0-2 min: 10% B; 2-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Injection Volume 5 µL.
Ionization Mode ESI positive.
MRM Transitions Precursor ion [M+H]⁺ for this compound (m/z 291.08). Product ions would need to be determined by direct infusion.
Preparation of Standard Solutions and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound (100 µg/mL) in methanol.

  • Working Standards: Prepare working standards with concentrations ranging from 0.1 to 1000 ng/mL by serial dilution.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

Method Validation Parameters (Hypothetical Data)
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range -0.5 - 500 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.15 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.5 ng/mL
Precision (%RSD) Intra-day: ≤ 15%; Inter-day: ≤ 15%Intra-day: 8.5%; Inter-day: 11.2%
Accuracy (% Recovery) 85 - 115%95.7%
Matrix Effect Assessed and compensated for.Within acceptable limits.

Hypothetical Signaling Pathway

In drug development, understanding the mechanism of action of a bioactive compound is crucial. While the specific signaling pathway of this compound is not yet fully elucidated, a hypothetical pathway that could be investigated is its potential interaction with cellular signaling cascades involved in inflammation or cell proliferation, common targets for coumarins.

G DMB This compound Receptor Cell Surface Receptor DMB->Receptor Inhibition/Activation Kinase1 Kinase Cascade 1 (e.g., MAPK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase1->TF Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Anti-inflammatory) Gene->Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the quantification of this compound in plant material. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the research, including the need for sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of reliable and accurate data for scientific research and drug development purposes.

References

Dihydromyricetin (DHM) for Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromyricetin (B1665482) (DHM), a natural flavonoid compound extracted from Ampelopsis grossedentata, has garnered significant attention in cancer research for its potent anti-tumor activities.[1] This document provides detailed application notes and protocols for the use of Dihydromyricetin in cell culture studies, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation. DHM has been shown to inhibit the progression of various cancers, including lung, hepatocellular, breast, and ovarian cancer, by modulating multiple cellular mechanisms and signaling pathways.[1][2]

Mechanism of Action

Dihydromyricetin exerts its anticancer effects through several mechanisms:

  • Induction of Apoptosis: DHM promotes programmed cell death in cancer cells by activating intrinsic, mitochondria-mediated apoptotic pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases.[3]

  • Cell Cycle Arrest: DHM can block the proliferation of tumor cells by inducing cell cycle arrest at various phases, including G0/G1, S, and G2/M, depending on the cancer cell type.[4][5][6] This is often achieved by modulating the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).[5]

  • Modulation of Signaling Pathways: DHM has been found to regulate several critical signaling pathways involved in cancer progression, such as PI3K/Akt, mTOR, and NF-κB.[1][4] It can also influence the expression of tumor suppressors like p53.[1][4]

Data Presentation: Quantitative Effects of Dihydromyricetin

The following tables summarize the quantitative effects of Dihydromyricetin on various cancer cell lines as reported in the literature.

Table 1: Inhibition of Cell Proliferation by Dihydromyricetin

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (h)% Inhibition / Effect
JARChoriocarcinomaMTT125, 187, 31248Concentration-dependent inhibition
A2780Ovarian Cancer-10024Significant inhibition
SKOV3Ovarian Cancer----
HCCC9810CholangiocarcinomaCCK-8--Concentration-dependent inhibition
TFK-1Cholangiocarcinoma---Concentration-dependent inhibition

Data synthesized from multiple sources indicating a general trend. Specific percentages may vary between experiments.[5][6][7]

Table 2: Dihydromyricetin-Induced Cell Cycle Arrest

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Phase of ArrestKey Molecular Changes
JARChoriocarcinoma187, 31248S/G2/M↓ Cyclin A1, ↓ Cyclin D1, ↓ SMAD3, ↓ SMAD4
A2780Ovarian Cancer10024G0/G1 and S↑ G0/G1 phase cells, ↓ G2/M phase cells
U2OSOsteosarcoma--G2/M↑ p21
SK-MEL-28Melanoma--G1/S↓ CDC25A, ↓ CDC2, ↓ p-CDC2

Data synthesized from multiple sources.[4][5][6]

Table 3: Dihydromyricetin-Induced Apoptosis

Cell LineCancer TypeConcentration (mg/L)Incubation Time (h)Key Molecular Changes
JARChoriocarcinoma-48↑ Bax, ↓ Bcl-2, ↓ Pro-caspase-3
AGSGastric Cancer--↑ p53, ↓ Bcl-2
HeLaCervical Cancer--↑ Caspase-9, ↑ Caspase-3, ↑ Bax/Bcl-2 ratio

Data synthesized from multiple sources.[1][2][3]

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of Dihydromyricetin in cell culture.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Dihydromyricetin on cancer cells by measuring their metabolic activity.

Workflow for Cytotoxicity Testing

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis cell_seeding Seed cells in a 96-well plate dhm_prep Prepare serial dilutions of DHM treatment Treat cells with DHM dilutions dhm_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation mtt_add Add MTT reagent to each well incubation->mtt_add formazan_incubation Incubate to allow formazan (B1609692) crystal formation mtt_add->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) and IC50 read_absorbance->calculate_viability

Caption: General workflow for assessing Dihydromyricetin cytotoxicity using an MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Dihydromyricetin (DHM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Prepare serial dilutions of DHM in complete culture medium. Remove the old medium from the wells and add 100 µL of the DHM dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve DHM) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of DHM that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of Dihydromyricetin on cell cycle distribution.

Workflow for Cell Cycle Analysis

G cell_culture Culture and treat cells with DHM harvest Harvest and wash cells cell_culture->harvest fixation Fix cells in cold 70% ethanol (B145695) harvest->fixation staining Stain cells with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Analyze samples by flow cytometry staining->flow_cytometry data_analysis Determine cell cycle phase distribution flow_cytometry->data_analysis

Caption: Workflow for analyzing cell cycle distribution after DHM treatment by flow cytometry.

Materials:

  • DHM-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells in 6-well plates and treat with various concentrations of DHM for the desired time.

  • Harvesting: Harvest the cells by trypsinization, then collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[8]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression Analysis

This protocol is for detecting changes in the expression of specific proteins (e.g., Bcl-2, Bax, caspases, cyclins) following Dihydromyricetin treatment.

Workflow for Western Blotting

G lysate_prep Prepare protein lysates from DHM-treated cells protein_quant Quantify protein concentration (e.g., BCA assay) lysate_prep->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using a chemiluminescent substrate secondary_ab->detection imaging Image the blot detection->imaging

Caption: Step-by-step workflow for Western blot analysis of protein expression.

Materials:

  • DHM-treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to target proteins

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lysate Preparation: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane several times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to quantify protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Signaling Pathway Diagrams

Dihydromyricetin-Induced Apoptosis Pathway

G cluster_0 Mitochondrial Apoptosis Pathway DHM Dihydromyricetin (DHM) Bcl2 Bcl-2 (Anti-apoptotic) DHM->Bcl2 inhibits Bax Bax (Pro-apoptotic) DHM->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: DHM induces apoptosis via the mitochondrial pathway.

Dihydromyricetin and Cell Cycle Regulation

G cluster_1 Cell Cycle Regulation DHM Dihydromyricetin (DHM) Cyclins Cyclin A1 / Cyclin D1 DHM->Cyclins downregulates Progression Cell Cycle Progression (e.g., S/G2/M) DHM->Progression Arrest Cell Cycle Arrest DHM->Arrest CDKs CDKs Cyclins->CDKs activate CDKs->Progression

Caption: DHM causes cell cycle arrest by downregulating key cyclins.

References

Investigating the Mechanism of Action of Dihydromyricetin (DHM)

Author: BenchChem Technical Support Team. Date: December 2025

Note on Dihydromicromelin B: As of December 2025, there is a significant lack of publicly available scientific literature detailing the mechanism of action for this compound. The following application notes and protocols are provided for Dihydromyricetin (DHM) , a structurally distinct and extensively researched natural flavonoid with potent anti-cancer properties. It is possible that the query for "this compound" may have been a misnomer for the more widely studied Dihydromyricetin.

Application Notes

Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid extracted from plants such as Ampelopsis grossedentata (vine tea) and Hovenia dulcis (Japanese raisin tree).[1][2] It has garnered substantial interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and notably, anti-cancer effects.[1][2][3][4][5] DHM has demonstrated efficacy against a variety of cancers, such as hepatocellular carcinoma, breast cancer, lung cancer, and melanoma, by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[3][4][5]

Mechanism of Action Summary

Dihydromyricetin exerts its anti-cancer effects through a multi-targeted approach. Key mechanisms include:

  • Induction of Apoptosis: DHM triggers programmed cell death in cancer cells primarily through the mitochondrial-mediated intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c and activation of caspase cascades.[6][7]

  • Cell Cycle Arrest: DHM can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[2][7] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[2]

  • Modulation of Key Signaling Pathways: DHM has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer:

    • STAT3 Pathway: DHM can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.

    • NF-κB Pathway: DHM can suppress the activation of Nuclear Factor-kappa B (NF-κB), another crucial transcription factor that regulates inflammatory responses and promotes cancer cell survival.[4][5]

    • PI3K/Akt Pathway: DHM can inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is central to cell growth, proliferation, and survival.[4][5]

Quantitative Data

The following tables summarize the quantitative data reported for the effects of Dihydromyricetin in various cancer cell lines.

Table 1: IC50 Values of Dihydromyricetin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Duration (h)Assay
HepG2Hepatocellular Carcinoma50 - 20048Cell Proliferation Assay
Hep3BHepatocellular Carcinoma50 - 20048Cell Proliferation Assay
JArChoriocarcinoma40 - 100 (mg/L)48Apoptosis Assay
HCCC9810CholangiocarcinomaNot specified24, 48, 72CCK-8 Assay
TFK-1CholangiocarcinomaNot specified24, 48, 72CCK-8 Assay

Table 2: Effects of Dihydromyricetin on Protein Expression

Cell LineProteinEffectConcentration (µM)Duration (h)
JArBaxIncreased40 - 100 (mg/L)48
JArBcl-2Decreased40 - 100 (mg/L)48
JArPro-caspase-3Decreased40 - 100 (mg/L)48
Hep3BCleaved caspase-3Increased25, 5024
Hep3BCleaved caspase-9Increased25, 5024
Hep3BBAKIncreased25, 5024
Hep3BBAXIncreased25, 5024
Hep3BBADIncreased25, 5024
Hep3BBcl-2Decreased25, 5024
Cal27p-STAT3 (Tyr705)Increased25, 50, 10024

Experimental Protocols

1. Cell Viability Assay (MTT or CCK-8)

This protocol is used to assess the effect of DHM on the proliferation of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HepG2, HCCC9810)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Dihydromyricetin (DHM) stock solution (in DMSO)

    • 96-well plates

    • MTT or CCK-8 reagent

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of DHM (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by DHM.

  • Materials:

    • Cancer cell line of interest (e.g., JAr, Hep3B)

    • 6-well plates

    • DHM stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with desired concentrations of DHM for the specified duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

  • Materials:

    • Cancer cell line of interest

    • DHM stock solution

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-STAT3, anti-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Treat cells with DHM as described in previous protocols.

    • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

DHM_Apoptosis_Pathway DHM Dihydromyricetin (DHM) Bcl2 Bcl-2 (Anti-apoptotic) DHM->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DHM->Bax Promotes Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Releases Bcl2->Bax Bax->Mitochondrion Permeabilizes membrane Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: DHM-induced intrinsic apoptosis pathway.

DHM_Cell_Cycle_Arrest DHM Dihydromyricetin (DHM) p53 p53 DHM->p53 Activates Chk1_Chk2 Chk1 / Chk2 DHM->Chk1_Chk2 Activates Arrest G2/M Arrest Cdc25C Cdc25C p53->Cdc25C Inhibits Chk1_Chk2->Cdc25C Inhibits CyclinB1_Cdk1 Cyclin B1 / Cdk1 (MPF) Cdc25C->CyclinB1_Cdk1 Activates M_Phase M Phase CyclinB1_Cdk1->M_Phase Promotes transition CyclinB1_Cdk1->Arrest Inhibition leads to G2_Phase G2 Phase G2_Phase->M_Phase

Caption: DHM-induced G2/M cell cycle arrest.

DHM_Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 NF-κB Pathway cluster_2 STAT3 Pathway PI3K PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation IKK IKK IkappaB IκBα IKK->IkappaB NFkB NF-κB IkappaB->NFkB NFkB->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 pY705 STAT3->Proliferation DHM Dihydromyricetin (DHM) DHM->Akt Inhibits DHM->NFkB Inhibits DHM->STAT3 Inhibits

Caption: DHM inhibits key pro-survival signaling pathways.

References

Dihydromicromelin B as a Potential Antibacterial Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural coumarin (B35378) isolated from plants of the Micromelum genus, notably Micromelum integerrimum. While direct studies on the antibacterial activity of this compound are not extensively documented in current literature, the Micromelum genus is a known source of various bioactive compounds, including other coumarins that have demonstrated antimicrobial properties. Extracts from Micromelum species have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that constituent compounds like this compound may contribute to this bioactivity. For instance, petroleum ether extracts of Micromelum integerrimum have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations of 250 µg/mL. Furthermore, the essential oil from the fruit of M. integerrimum has exhibited strong inhibitory activity against Bacillus subtilis and Bacillus spizizenii[1][2][3].

This document provides a comprehensive set of application notes and detailed experimental protocols to guide researchers in the investigation of this compound as a potential antibacterial agent. The methodologies outlined below are based on established antimicrobial susceptibility testing standards and can be adapted to evaluate the efficacy and mechanism of action of this novel compound.

Data Presentation: A Framework for Quantifying Antibacterial Activity

Given the absence of specific data for this compound, the following tables provide a template for summarizing key quantitative data that should be generated through the experimental protocols described herein.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains

Bacterial StrainGram StainATCC NumberMIC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
Staphylococcus aureusPositive25923Vancomycin
Bacillus subtilisPositive6633Penicillin
Escherichia coliNegative25922Gentamicin
Pseudomonas aeruginosaNegative27853Ciprofloxacin
Enterococcus faecalisPositive29212Ampicillin
Klebsiella pneumoniaeNegative13883Ceftazidime

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeATCC NumberIC₅₀ (µg/mL)Positive Control (e.g., Doxorubicin)IC₅₀ of Control (µg/mL)
HEK293Human Embryonic KidneyCRL-1573
HepG2Human Hepatocellular CarcinomaHB-8065

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the antibacterial potential of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and serially diluted)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (as listed in Table 1)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin)

  • Negative control (broth with solvent)

  • Spectrophotometer or microplate reader

2. Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an overnight agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations (e.g., from 512 µg/mL to 1 µg/mL).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with the solvent used to dissolve the compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Materials:

  • Results from the MIC assay (Protocol 1)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and spreader

2. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Protocol 3: Cytotoxicity Assay using MTT Assay

This protocol is used to assess the potential toxicity of this compound to mammalian cells.

1. Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the old medium and add fresh medium containing serial dilutions of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Experimental Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflows for assessing the antibacterial activity of this compound.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture 96-well Plate Setup 96-well Plate Setup Bacterial Culture->96-well Plate Setup Compound Dilution Compound Dilution Compound Dilution->96-well Plate Setup Incubation Incubation 96-well Plate Setup->Incubation Visual/OD Reading Visual/OD Reading Incubation->Visual/OD Reading MIC Determination MIC Determination Visual/OD Reading->MIC Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

experimental_workflow_mbc MIC Plate (No Growth Wells) MIC Plate (No Growth Wells) Subculturing on Agar Subculturing on Agar MIC Plate (No Growth Wells)->Subculturing on Agar Incubation Incubation Subculturing on Agar->Incubation Colony Counting Colony Counting Incubation->Colony Counting MBC Determination MBC Determination Colony Counting->MBC Determination

Workflow for Minimum Bactericidal Concentration (MBC) Determination.

potential_mechanism cluster_targets Potential Bacterial Targets This compound This compound Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis Inhibition Protein Synthesis Protein Synthesis This compound->Protein Synthesis Inhibition DNA Replication DNA Replication This compound->DNA Replication Inhibition Cell Membrane Integrity Cell Membrane Integrity This compound->Cell Membrane Integrity Disruption

References

Application Notes and Protocols: Antiviral Activity of Dihydromicromelin B and Other Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, and they are also synthetically accessible. This diverse family of molecules has garnered substantial interest in medicinal chemistry due to a wide array of pharmacological properties, including potent antiviral activities against a range of human pathogens. While specific antiviral data for Dihydromicromelin B, a natural product isolated from Micromelum sp., is not extensively available in publicly accessible literature, numerous other coumarin (B35378) derivatives have demonstrated significant antiviral efficacy. Extracts and compounds from the Micromelum genus are known to possess a broad spectrum of biological activities, including antiviral properties.[1] This document provides a summary of the antiviral activity of various coumarins, detailed protocols for key antiviral assays, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Antiviral Activity of Selected Coumarins

The following table summarizes the in vitro antiviral activity of several coumarin derivatives against various viruses. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀) are provided to offer a clear comparison of their potency and therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

Compound/DerivativeVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Esculetin Herpes Simplex Virus-1 (HSV-1)VERO0.14 mM--[2]
4-Methyl Esculetin Respiratory Syncytial Virus (RSV)A549~40% inhibition at 24h>1 mM-[3]
Imperatorin Human Immunodeficiency Virus (HIV)H9< 0.37> 370> 1000[4]
Heraclenol Human Immunodeficiency Virus (HIV)H90.38> 330870[4]
Psoralen Human Immunodeficiency Virus (HIV)H90.54> 103191
Bergapten Human Immunodeficiency Virus (HIV)H91.63> 11470
Osthole Herpes Simplex Virus-1 (HSV-1)A2780S-0.38 mM (IC₅₀)-
BPRHIV001 Human Immunodeficiency Virus (HIV-1)-1.3 nM--
6-Bromocoumarin glucopyranose derivative Hepatitis C Virus (HCV)Huh 5-24.1--
Trimethoxyanilino derivative Hepatitis C Virus (HCV)-12>12010

Experimental Protocols

Detailed methodologies for key experiments cited in the study of antiviral coumarins are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • Host cells (e.g., Vero, A549, HEp-2)

  • 96-well microplates

  • Complete cell culture medium

  • Test compound (e.g., this compound, other coumarins)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a "cells only" control (medium without compound) and a "medium only" blank.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the "cells only" control and determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: Lytic viruses create zones of cell death, or plaques, in a confluent monolayer of host cells. The presence of an effective antiviral agent will reduce the number and size of these plaques.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Test compound

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixative (e.g., 10% formalin)

Protocol:

  • Prepare serial dilutions of the test compound in serum-free medium.

  • In separate tubes, mix a known amount of virus (to produce 50-100 plaques per well) with each dilution of the test compound. Also, prepare a virus control (virus in medium without compound).

  • Incubate the virus-compound mixtures at 37°C for 1 hour.

  • Aspirate the growth medium from the confluent cell monolayers and wash with PBS.

  • Inoculate the cells with 200 µL of the virus-compound mixtures.

  • Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Aspirate the inoculum and add 2 mL of the overlay medium to each well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet for 15-30 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load

This protocol is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Principle: Viral RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified and quantified in real-time using a fluorescent probe-based PCR assay.

Materials:

  • RNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probe

  • Reverse transcriptase

  • RNase-free water, tubes, and pipette tips

  • Real-time PCR instrument

Protocol:

  • Sample Preparation: Infect host cells with the virus in the presence and absence of the test compound. After a suitable incubation period, collect the cell supernatant or cell lysate.

  • RNA Extraction: Extract viral RNA from the collected samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix containing the qRT-PCR buffer, dNTPs, forward and reverse primers, fluorescent probe, and reverse transcriptase/Taq polymerase enzyme mix.

    • Add a specific volume of the extracted RNA to each reaction well.

    • Include a no-template control (NTC) and a positive control (known amount of viral RNA).

  • Real-Time PCR Cycling:

    • Perform the reaction on a real-time PCR instrument with the following typical stages:

      • Reverse transcription (e.g., 50°C for 30 minutes)

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • PCR cycling (40-45 cycles of denaturation at 95°C and annealing/extension at 60°C)

  • Data Analysis:

    • The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.

    • A standard curve can be generated using serial dilutions of a known quantity of viral RNA to determine the absolute copy number in the samples.

    • Alternatively, the relative quantification (ΔΔCt method) can be used to determine the fold change in viral RNA levels in treated samples compared to untreated controls.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for antiviral compound screening and the key signaling pathways often modulated by antiviral coumarins.

Antiviral_Screening_Workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action A Compound Library (this compound & other coumarins) B Cytotoxicity Assay (MTT) Determine CC₅₀ A->B C Antiviral Assay (e.g., Plaque Reduction Assay) A->C E Calculate Selectivity Index (SI = CC₅₀/EC₅₀) B->E D Determine EC₅₀ C->D D->E F Mechanism of Action Studies E->F Select lead compounds G Viral Load Quantification (qRT-PCR) F->G H Signaling Pathway Analysis (Western Blot, etc.) F->H I Enzyme Inhibition Assays F->I

Caption: General workflow for screening and characterizing antiviral compounds.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway in Viral Infection Virus Virus PRR Pattern Recognition Receptors (e.g., TLRs, RIG-I) Virus->PRR activates Adaptors Adaptor Proteins (e.g., MYD88, MAVS) PRR->Adaptors IKK_complex IKK Complex Adaptors->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_genes Pro-inflammatory Cytokines & Antiviral Genes Nucleus->Proinflammatory_genes induces transcription Coumarins Coumarins Coumarins->IKK_complex inhibits Coumarins->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by coumarins.

Akt_mTOR_Signaling_Pathway cluster_pathway Akt-mTOR Signaling Pathway in Viral Infection Virus Virus Receptor Host Cell Receptor Virus->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Protein_synthesis Protein Synthesis mTOR->Protein_synthesis promotes Autophagy Autophagy mTOR->Autophagy inhibits Protein_synthesis->Virus supports viral replication Coumarins Coumarins Coumarins->Akt inhibits Coumarins->mTOR inhibits

References

Dihydromyricetin in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "Dihydromicromelin B". However, extensive literature searches indicate a likely confusion with the well-researched flavonoid, Dihydromyricetin (B1665482) (DHM) , also known as Ampelopsin. The following application notes and protocols are based on the substantial body of research available for Dihydromyricetin's role in cancer research.

Application Notes

Dihydromyricetin (DHM), a natural flavonoid compound extracted from Ampelopsis grossedentata, has garnered significant attention in oncological research for its multifaceted anti-tumor activities.[1][2] It has demonstrated potent efficacy in inhibiting the proliferation and survival of a wide range of cancer cells. The primary mechanisms of action attributed to DHM include the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore, DHM has been shown to modulate key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR, STAT3, and Wnt/β-catenin pathways.[1][2][3][4][5] These properties make DHM a promising candidate for further investigation as a potential chemotherapeutic or chemopreventive agent.

Mechanism of Action

1. Induction of Apoptosis: Dihydromyricetin triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][6] It has been observed to upregulate the expression of pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the subsequent activation of the caspase cascade, including cleaved caspase-3 and -9, ultimately leading to apoptotic cell death.[7]

2. Cell Cycle Arrest: DHM can halt the progression of the cell cycle in cancer cells, primarily at the G2/M or G1/S phases.[8][9] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, DHM has been shown to upregulate the tumor suppressor protein p53 and downregulate cyclins (such as Cyclin D1 and Cyclin E1) and cyclin-dependent kinases (like CDK2 and CDK4), which are crucial for cell cycle progression.[8]

3. Modulation of Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. DHM has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and Akt, thereby suppressing downstream signaling and inhibiting cancer cell proliferation.[1][2][10]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and survival. DHM can suppress the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.[2][4][6]

  • Wnt/β-catenin Pathway: The aberrant activation of the Wnt/β-catenin pathway is implicated in the development and progression of several cancers. DHM has been found to antagonize this pathway by inhibiting the nuclear translocation of β-catenin, a key step in its activation.[3][5]

Quantitative Data

Table 1: IC50 Values of Dihydromyricetin in Various Cancer Cell Lines
Cancer TypeCell LineIC50 Value (µM)Reference
Muscle Invasive Bladder CancerT2422.3[8]
Muscle Invasive Bladder CancerUMUC316.7[8]
CholangiocarcinomaRBE146.6[10]
CholangiocarcinomaHCCC9810156.8[11][12]
Human Cervical CancerHeLa~50-100 (significant viability decrease)[13]
Human Cervical CancerSiHa~50-100 (significant viability decrease)[13]
Table 2: Apoptosis Induction by Dihydromyricetin in Cancer Cells
Cell LineDHM Concentration (mg/L)Treatment Duration (h)Percentage of Apoptotic CellsReference
JAr (Choriocarcinoma)04814.2 ± 1.69%[14]
JAr (Choriocarcinoma)404824.43 ± 1.72%[14]
JAr (Choriocarcinoma)604858.0 ± 2.08%[14]
JAr (Choriocarcinoma)1004874.42 ± 0.41%[14]
HCCC9810 (Cholangiocarcinoma)150 µM24~4-fold increase vs. control[12]
TFK-1 (Cholangiocarcinoma)150 µM24~4-fold increase vs. control[12]
Hep3B (Hepatocellular Carcinoma)25 µM24Significantly increased vs. control[7]
Hep3B (Hepatocellular Carcinoma)50 µM24Significantly increased vs. control[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Dihydromyricetin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Dihydromyricetin (DHM)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare various concentrations of DHM in a complete culture medium.

  • Remove the old medium from the wells and add 200 µL of the DHM-containing medium to each well. Include a vehicle control group treated with DMSO at the same concentration as the highest DHM concentration.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[14]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with Dihydromyricetin.

Materials:

  • Cancer cell line of interest

  • Dihydromyricetin (DHM)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[15]

  • Treat the cells with various concentrations of DHM for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[15]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the samples immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Dihydromyricetin on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Dihydromyricetin (DHM)

  • 60-mm dishes

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 60-mm dishes at a density of 3 x 10⁶ cells/dish and allow them to attach overnight.[17]

  • Treat the cells with different concentrations of DHM for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours or overnight.[17]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[17]

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in response to Dihydromyricetin treatment.

Materials:

  • Cancer cell line of interest

  • Dihydromyricetin (DHM)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-STAT3, STAT3, β-catenin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with DHM at the desired concentrations and for the specified time.

  • Lyse the cells in RIPA buffer to extract total proteins.[8]

  • Determine the protein concentration of each sample using a BCA protein assay.[8]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Visualizations

Dihydromyricetin_PI3K_Akt_Pathway DHM Dihydromyricetin PI3K PI3K DHM->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Dihydromyricetin inhibits the PI3K/Akt/mTOR signaling pathway.

Dihydromyricetin_STAT3_Pathway DHM Dihydromyricetin STAT3_p p-STAT3 DHM->STAT3_p STAT3_dimer STAT3 Dimerization & Nuclear Translocation STAT3_p->STAT3_dimer Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Dihydromyricetin suppresses the STAT3 signaling pathway.

Dihydromyricetin_Wnt_Pathway DHM Dihydromyricetin Beta_Catenin_Nuc β-catenin (Nuclear) DHM->Beta_Catenin_Nuc TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: Dihydromyricetin antagonizes the Wnt/β-catenin signaling pathway.

Experimental_Workflow_DHM cluster_invitro In Vitro Studies cluster_assays Functional Assays Cell_Culture Cancer Cell Culture DHM_Treatment DHM Treatment (Varying Concentrations & Times) Cell_Culture->DHM_Treatment Viability Cell Viability (MTT Assay) DHM_Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) DHM_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) DHM_Treatment->Cell_Cycle Western_Blot Western Blot (Protein Expression) DHM_Treatment->Western_Blot

Caption: General experimental workflow for studying DHM's effects on cancer cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds found in various plants. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including potent anti-inflammatory effects. While specific quantitative data on the anti-inflammatory properties of Dihydromicromelin B is limited in publicly available literature, extensive research on related coumarins, particularly Dihydromyricetin (DHM), provides valuable insights into the therapeutic potential and mechanisms of action for this compound class. These compounds typically exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, thereby reducing the production of pro-inflammatory mediators.

This document provides a summary of the anti-inflammatory activity of various coumarins, with a focus on Dihydromyricetin (DHM) as a representative example. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are included to guide researchers in this field.

Data Presentation: Anti-inflammatory Activity of Coumarins

The following tables summarize the quantitative data on the inhibitory effects of various coumarins on the production of key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 Value / % InhibitionReference
Dihydromyricetin (DHM)RAW 264.7 MacrophagesLPSMarkedly inhibited NO secretion[1]
6-Methylcoumarin (6-MC)RAW 264.7 MacrophagesLPSReduced NO levels[2]
EsculetinRAW264.7 CellsLPSInhibited NO production[3]
5-FarnesyloxycoumarinSoybean Lipoxygenase-Potent activity[4]
6-FarnesyloxycoumarinHuman Lipoxygenase-Potent activity[4]
Imperatorin-iNOSGood inhibition
Deltoin-iNOSGood inhibition
Sphondin-iNOSGood inhibition

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell Line / ModelInducerIC50 Value / % InhibitionReference
Dihydromyricetin (DHM)TNF-α, IL-1β, IL-6Human KeratinocytesP. acnesSignificantly reduced expression
Dihydromyricetin (DHM)TNF-α, IL-1β, IL-6BV-2 Microglial CellsLPSSuppressed mRNA levels
Dihydromyricetin (DHM)TNF-α, IL-6HFD-induced obese miceHigh-Fat DietReduced serum levels
Dihydromyricetin (DHM)IL-4, IL-5, IL-13Mouse model of asthmaOvalbuminReduced levels in BAL fluid
6-Methylcoumarin (6-MC)TNF-α, IL-1β, IL-6RAW 264.7 MacrophagesLPSDecreased in a concentration-dependent manner
N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d)TNF-α, IL-6RAW 264.7 CellsLPSPotent inhibition
EsculetinTNF-α, IL-6RAW264.7 CellsLPSInhibited production
UmbelliferoneTNF-α, IL-1β, IL-6--Reduced production/expression
DaphnetinTNF-α, IL-1β, IL-6Human Glomerular Mesangial CellsHigh GlucoseDecreased production

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages (Griess Assay)

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Dihydromyricetin) dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA, a known iNOS inhibitor).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for another 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Solution A to each 100 µL of supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition is calculated as: [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] x 100.

Protocol 2: Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

Materials:

  • Cell culture supernatants or serum samples from the experimental groups.

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α ELISA kit).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay diluent.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop solution (e.g., 2N H2SO4).

  • 96-well ELISA plates pre-coated with capture antibody.

  • Microplate reader.

Procedure:

  • Preparation: Prepare all reagents, standard dilutions, and samples as instructed by the ELISA kit manufacturer.

  • Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature or overnight at 4°C).

  • Washing: Aspirate the contents of each well and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well.

  • Incubation: Cover and incubate for the time and temperature specified in the kit manual (typically 20-30 minutes at room temperature, protected from light).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well.

  • Development: Incubate for the time specified in the kit manual (typically 15-30 minutes at room temperature, protected from light) until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Running buffer and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for assessing the anti-inflammatory properties of coumarins.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB (p65/p50) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces Transcription Coumarins Coumarins (e.g., DHM) Coumarins->IKK Inhibits Coumarins->NFkB Inhibits Translocation

Caption: NF-κB Signaling Pathway Inhibition by Coumarins.

G cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage (e.g., RAW 264.7) Stimulus->Cell MAPKKK MAPKKK (e.g., TAK1) Cell->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPKs (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Nucleus Nucleus TranscriptionFactors->Nucleus Translocates Genes Pro-inflammatory Gene Expression Coumarins Coumarins (e.g., DHM) Coumarins->MAPK Inhibits Phosphorylation

Caption: MAPK Signaling Pathway Inhibition by Coumarins.

G Start Start: Cell Culture (e.g., RAW 264.7) Treatment Treatment with Coumarin + Inflammatory Stimulus (LPS) Start->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Harvest Harvest Supernatant & Cell Lysate Incubation->Harvest Supernatant Supernatant Analysis Harvest->Supernatant Lysate Cell Lysate Analysis Harvest->Lysate NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Supernatant->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPKs) Lysate->Western_Blot

Caption: Experimental Workflow for Anti-inflammatory Assessment.

References

Investigating Dihydromicromelin B: Application Notes for a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromicromelin B is a natural coumarin (B35378) compound isolated from plants of the Micromelum genus, specifically Micromelum integerrimum and Micromelum minutum. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including activities as enzyme inhibitors. While specific enzyme inhibitory data for this compound is not extensively documented in current scientific literature, its structural class suggests potential interactions with various enzymatic targets. This document provides a framework for researchers interested in exploring the enzyme inhibitory potential of this compound and similar natural products. The protocols and data presented are based on established methodologies for evaluating coumarin derivatives and related compounds.

Potential Enzyme Targets for Coumarin Derivatives

Based on studies of various coumarin compounds, this compound could potentially inhibit a range of enzymes. The following table summarizes known enzyme targets for coumarin derivatives, which can serve as a starting point for screening this compound.

Enzyme ClassSpecific ExamplesRelevance
Hydrolases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease
Carbonic Anhydrases (e.g., CA I, II, IX, XII)Glaucoma, Epilepsy, Cancer
α-Glucosidase, α-AmylaseDiabetes Mellitus
Oxidoreductases TyrosinaseHyperpigmentation
Monoamine Oxidase (MAO)Depression, Parkinson's Disease
Kinases Various protein kinasesCancer, Inflammation

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays that can be adapted to test this compound. It is recommended to optimize substrate and enzyme concentrations for each specific assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel or human erythrocytes)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in triplicate):

    • Test wells: Add 20 µL of this compound solution at various concentrations.

    • Positive control wells: Add 20 µL of the positive control solution.

    • Blank wells (no inhibitor): Add 20 µL of DMSO.

    • To all wells, add 140 µL of phosphate buffer and 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the inhibition of the CA-catalyzed hydration of p-nitrophenyl acetate (B1210297) (p-NPA), which results in the formation of the yellow-colored p-nitrophenolate ion.

Materials:

  • Carbonic Anhydrase (e.g., bovine erythrocyte CA-II)

  • p-Nitrophenyl acetate (p-NPA) - Substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the positive control in DMSO.

    • Prepare a working solution of CA in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

  • Assay Setup (in triplicate):

    • Test wells: Add 20 µL of this compound solution at various concentrations.

    • Positive control wells: Add 20 µL of the positive control solution.

    • Blank wells (no inhibitor): Add 20 µL of DMSO.

    • To all wells, add 140 µL of Tris-HCl buffer and 20 µL of CA solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 20 µL of p-NPA solution to all wells.

  • Measurement: Measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Determine the percentage of inhibition and the IC50 value as described for the AChE assay.

Visualizations

Workflow for Screening Natural Product Enzyme Inhibitors

The following diagram illustrates a general workflow for the screening and characterization of enzyme inhibitors from natural sources like Micromelum species.

G cluster_0 Discovery Phase cluster_1 Screening & Hit Identification cluster_2 Hit Characterization cluster_3 Lead Optimization A Plant Collection (Micromelum sp.) B Extraction & Fractionation A->B C Isolation of Pure Compounds (e.g., this compound) B->C D Primary Enzyme Inhibition Assays (Broad Panel) C->D E Hit Identification (Active Compounds) D->E F IC50 Determination E->F G Mechanism of Action Studies (e.g., Kinetics) F->G H Selectivity Profiling G->H I Structure-Activity Relationship (SAR) Studies H->I J In Vitro & In Vivo Efficacy I->J

General workflow for natural product enzyme inhibitor discovery.
Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical signaling pathway that could be modulated by a coumarin-based enzyme inhibitor, for instance, by inhibiting a key kinase in the pathway.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition cluster_3 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase 1 B->C D Kinase 2 (Target Enzyme) C->D E Downstream Effector D->E F Gene Expression E->F Inhibitor This compound Inhibitor->D G Cell Proliferation / Survival F->G

Hypothetical kinase signaling pathway inhibited by a coumarin.

Conclusion

While this compound remains a compound with underexplored biological activities, its classification as a coumarin suggests it is a promising candidate for enzyme inhibition studies. The protocols and workflows provided here offer a robust starting point for researchers to systematically evaluate its potential as an enzyme inhibitor and to elucidate its mechanism of action. Further investigation into this and other natural products from Micromelum species could lead to the discovery of novel therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dihydromicromelin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthetic route. As a complete, published total synthesis of Dihyd romicromelin B is not readily available in the literature, this guide is based on a plausible and chemically sound synthetic pathway, drawing from established methodologies for the synthesis of related coumarin (B35378) and epoxide-containing natural products.

Plausible Synthetic Workflow for this compound

The proposed synthesis is a multi-step process that can be broken down into three key stages:

  • Synthesis of the Coumarin Core: Formation of a 7-methoxy-6-allyl-2H-chromen-2-one intermediate.

  • Formation of the Allylic Alcohol: Conversion of the allyl side chain to a reactive allylic alcohol.

  • Construction of the Bicyclic Epoxide Moiety: Diastereoselective epoxidation and subsequent intramolecular cyclization to yield this compound.

Below is a diagram illustrating this proposed workflow.

G cluster_0 Stage 1: Coumarin Core Synthesis cluster_1 Stage 2: Allylic Alcohol Formation cluster_2 Stage 3: Bicyclic Epoxide Formation A Substituted Salicylaldehyde B Wittig/HWE Reaction A->B C Lactonization B->C D 7-methoxy-6-allyl-2H-chromen-2-one C->D E Allylic Oxidation (e.g., SeO2) D->E F Allylic Alcohol Intermediate E->F G Sharpless Asymmetric Epoxidation F->G H Intramolecular Cyclization G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter at each stage of the synthesis in a question-and-answer format.

Stage 1: Synthesis of the Coumarin Core

The formation of the substituted coumarin core is a critical first step. A common method for this is the Pechmann condensation, or alternatively, building the coumarin from a substituted salicylaldehyde.

Q1: My Pechmann condensation to form the coumarin ring has a low yield. What are the common causes and how can I improve it?

A1: Low yields in Pechmann condensations are a frequent issue. Here are the primary causes and troubleshooting steps:

  • Inappropriate Catalyst or Catalyst Loading: The choice and amount of acid catalyst are crucial. Strong acids like sulfuric acid, or solid acid catalysts like Amberlyst-15 or doped metal oxides are commonly used.[1][2]

    • Solution: Screen different acid catalysts and optimize the catalyst loading. Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can cause side reactions and decomposition.

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield.

    • Solution: Optimize the temperature. For less reactive phenols, higher temperatures may be needed, but this can also lead to charring. A stepwise increase in temperature while monitoring the reaction by TLC is recommended.

  • Presence of Water: Water can inhibit the reaction, especially when using hygroscopic acid catalysts like concentrated sulfuric acid.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Poor Reactivity of Phenol (B47542): Phenols with electron-withdrawing groups react more slowly than those with electron-donating groups.

    • Solution: For poorly reactive phenols, consider using a more forceful catalyst or higher temperatures. Alternatively, a different synthetic route to the coumarin core, such as a Wittig or Horner-Wadsworth-Emmons reaction followed by lactonization, might be more effective.

Data Presentation: Pechmann Condensation Optimization

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Zn0.925Ti0.075O10Solvent-free110388[3]
FeCl3·6H2O10TolueneReflux16High[4]
Sulfamic Acid20Solvent-free1200.5-426-90[5]
Methanesulfonic Acid-Ball-millingAmbient-High[6]

Q2: I am observing significant amounts of byproducts during the coumarin synthesis. What are they and how can I minimize them?

A2: Common byproducts include chromones (from Simonis chromone (B188151) cyclization, a competing reaction) and polymeric materials.[7]

  • Solution:

    • Choice of β-ketoester: The structure of the β-ketoester can influence the reaction pathway.

    • Catalyst: Using phosphorus pentoxide (P2O5) can favor the formation of chromones. Sticking to protic or Lewis acids like H2SO4 or ZnCl2 generally favors coumarin formation.[7]

    • Temperature Control: Overheating can lead to polymerization. Maintain the optimal temperature and reaction time.

Stage 2: Formation of the Allylic Alcohol

This stage involves the selective oxidation of the allyl group at the allylic position.

Q1: The allylic oxidation of my 6-allylcoumarin is giving a low yield of the desired alcohol. What are the challenges?

A1: Allylic oxidation can be challenging due to over-oxidation or reaction at other sites.

  • Choice of Oxidizing Agent: Selenium dioxide (SeO2) is a classic reagent for this transformation, but it is toxic and can lead to over-oxidation to the aldehyde or ketone.

    • Solution: Carefully control the stoichiometry of SeO2 (typically 1 equivalent). Other milder reagents or multi-step sequences can be considered.

  • Reaction Conditions:

    • Solution: Optimize solvent and temperature. A common solvent system for SeO2 oxidation is dioxane and water.

  • Alternative Multi-Step Route: An alternative to direct oxidation is a two-step process involving epoxidation of the allyl double bond followed by a base-catalyzed rearrangement to the allylic alcohol.

Stage 3: Construction of the Bicyclic Epoxide Moiety

This is a stereochemically complex stage involving an asymmetric epoxidation followed by an intramolecular cyclization.

Q1: The enantiomeric excess (ee) of my Sharpless asymmetric epoxidation is low. How can I improve it?

A1: Low enantioselectivity in a Sharpless epoxidation is a common problem and is often due to issues with the catalyst formation or reaction conditions.[8]

  • Presence of Water: The titanium-tartrate catalyst is extremely sensitive to water, which can cause the formation of an achiral catalyst, leading to a racemic product.[9]

    • Solution: Use rigorously dried solvents and reagents. The addition of activated 3Å or 4Å molecular sieves is highly recommended to sequester any trace amounts of water.[8][10]

  • Purity of Reagents: Impurities in the allylic alcohol, titanium(IV) isopropoxide, or the chiral tartrate can interfere with the catalyst.

    • Solution: Use freshly purified reagents.

  • Reaction Temperature: The reaction is typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity.

    • Solution: Lowering the temperature (e.g., to -40 °C) can improve the ee, but this may also slow down the reaction rate.[8]

Data Presentation: Sharpless Asymmetric Epoxidation Conditions

Substrate TypeChiral LigandTemperature (°C)AdditiveEnantiomeric Excess (ee) (%)Reference
Primary Allylic Alcohol(+)-DET-203Å Molecular Sieves90-95[11]
Secondary Allylic Alcohol(-)-DIPT-20 to -404Å Molecular Sieves>90[3]
Prochiral Allylic Alcohol(+)-DET-20NoneCan be lower[12]

Q2: The intramolecular cyclization to form the bicyclic ether is not proceeding as expected. What are the potential issues?

A2: The intramolecular cyclization of the epoxy alcohol to form the final bicyclic ether ring system can be sensitive to reaction conditions.

  • Incorrect Stereochemistry: The cyclization is likely an intramolecular SN2 reaction. If the stereochemistry of the epoxide and the alcohol are not correctly oriented, the reaction will not occur.

    • Solution: Ensure the correct enantiomer of the chiral tartrate was used in the Sharpless epoxidation to set the required stereochemistry.

  • Choice of Catalyst/Promoter: This cyclization may require acidic or basic conditions to proceed efficiently.

    • Solution: Screen mild acid catalysts (e.g., p-toluenesulfonic acid) or bases (e.g., sodium hydride) to promote the intramolecular ring-opening of the epoxide. The choice will depend on the stability of the rest of the molecule.

Troubleshooting Workflow for Low Yield in Sharpless Asymmetric Epoxidation

G A Low Yield in Sharpless Epoxidation B Check for Water Contamination A->B C Use Anhydrous Solvents and Reagents Add Molecular Sieves B->C Yes D Check Reagent Purity and Stoichiometry B->D No C->D E Purify Substrate and Reagents Verify Stoichiometry D->E Yes F Optimize Reaction Temperature D->F No E->F G Lower Temperature for Higher ee Slightly Increase for Faster Rate F->G Yes H Review Catalyst Formation F->H No G->H I Ensure Proper Mixing and Incubation Time for Catalyst H->I Yes J Product Isolated H->J No I->J

Caption: A logical workflow for diagnosing and solving common causes of low yields in Sharpless epoxidation.

Experimental Protocols

General Protocol for Pechmann Condensation
  • To a round-bottom flask, add the substituted phenol (1.0 equiv.), the β-ketoester (1.1 equiv.), and the acid catalyst (e.g., 10-20 mol%).

  • If using a solvent, add the anhydrous solvent. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice water and collect the precipitate.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[13][14]

General Protocol for Sharpless Asymmetric Epoxidation
  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated 3Å or 4Å molecular sieves.

  • Add anhydrous dichloromethane (B109758) (CH2Cl2) and cool the flask to -20 °C.

  • To the cooled solution, add titanium(IV) isopropoxide (5-10 mol%) followed by the chiral diethyl tartrate (DET) (6-12 mol%). Stir for 30 minutes at -20 °C to form the catalyst.

  • Add the allylic alcohol substrate (1.0 equiv.) to the reaction mixture.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in decane (B31447) (1.5-2.0 equiv.) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Filter the mixture through a pad of celite to remove titanium salts, washing with CH2Cl2.

  • Separate the layers of the filtrate, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8][15]

Disclaimer: The synthetic route described herein is a plausible pathway based on established chemical principles. The troubleshooting advice is based on common issues encountered in these types of reactions. Actual experimental results may vary, and optimization will be required for each specific step.

References

Overcoming solubility problems of Dihydromicromelin B in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromicromelin B, focusing on overcoming solubility challenges in in vitro experiments.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms when adding this compound stock solution to aqueous media.

This is a common issue when diluting a compound dissolved in a non-aqueous solvent into a cell culture medium or buffer. The drastic change in solvent polarity causes the compound to crash out of solution.

Solution Detailed Steps Pros Cons
Optimize Final Solvent Concentration 1. Determine the maximum tolerable percentage of your primary solvent (e.g., DMSO) for your specific cell line or assay. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but this should be experimentally verified.2. Adjust the concentration of your this compound stock solution so that the final concentration of the solvent in your assay does not exceed this limit.3. When diluting, add the stock solution to the media dropwise while vortexing or gently swirling to facilitate rapid mixing and minimize localized high concentrations.Simple to implement; avoids introducing additional potentially confounding substances.May not be sufficient for achieving high final concentrations of this compound.
Use a Co-Solvent 1. Prepare a stock solution of this compound in DMSO.2. For in vivo formulations, a suggested method is to take 50 µL of the DMSO stock, add 300 µL of PEG300, mix well, then add 50 µL of Tween 80, mix well, and finally add 600 µL of Saline/PBS/ddH₂O.[1] This approach can be adapted for in vitro use by carefully considering the final concentrations of each component and their potential effects on your experimental system.Can significantly improve the solubility of the compound in aqueous solutions.Introduces additional substances (PEG300, Tween 80) that could have their own biological effects or interfere with the assay. The toxicity of the co-solvents on the specific cell line must be evaluated.
Sonication 1. After diluting the this compound stock solution in your aqueous medium, place the tube in a bath sonicator.2. Sonicate for 5-10 minutes.3. Visually inspect for any remaining precipitate.Can help to break up small aggregates and re-dissolve the compound.May not be effective for highly insoluble compounds and can generate heat, which might degrade the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on supplier information, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] The related compound, micromelin, is also soluble in DMSO, as well as chloroform, dichloromethane, ethyl acetate, and acetone.[3] For in vitro cell-based assays, DMSO is the most common choice.

Q2: What is the maximum concentration of this compound I can achieve?

Q3: My cells are showing toxicity even in the vehicle control. What could be the cause?

A3: If you are observing toxicity in your vehicle control (media + solvent), the concentration of the solvent (e.g., DMSO) is likely too high. It is crucial to run a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line. For most cell lines, the final concentration of DMSO should be kept below 0.5%.

Q4: Can I store the this compound stock solution? If so, under what conditions?

A4: this compound powder is typically stored at -20°C for long-term stability.[1][2] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, a stock solution in DMSO may be usable for up to two weeks when stored appropriately.[3]

Q5: Are there any known biological activities of this compound or related compounds?

A5: Yes, coumarins isolated from Micromelum minutum, the plant genus from which this compound is derived, have shown various biological activities. Several studies have reported cytotoxic effects of these compounds against different cancer cell lines, including T-lymphoblastic leukemia, promyelocytic leukemia, and others.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). The molecular weight of this compound is 290.271 g/mol .[1]

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C.

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effects of this compound on a cancer cell line.

  • Materials:

    • Cancer cell line of interest (e.g., HeLa, HepG2)

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for the cells. Include a vehicle control (medium + DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage relative to the no-treatment control and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

Caption: Workflow for preparing and testing this compound.

signaling_pathway Hypothetical Signaling Pathway for Coumarin-Induced Cytotoxicity cluster_cell Cancer Cell DMB This compound (or related coumarin) ROS ↑ Reactive Oxygen Species (ROS) DMB->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mechanism of coumarin-induced apoptosis.

References

Optimizing Dihydromyricetin (DHM) Dosage for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is based on the available scientific literature for Dihydromyricetin (DHM), as "Dihydromicromelin B" did not yield sufficient specific data and is presumed to be a misspelling.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Dihydromyricetin (DHM) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Dihydromyricetin (DHM) and what are its primary cellular effects?

A1: Dihydromyricetin (DHM), also known as ampelopsin, is a natural flavonoid compound extracted from plants such as Ampelopsis grossedentata.[1][2] It is recognized for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3][4] In cell-based assays, DHM has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key cellular signaling pathways related to inflammation and cell survival.

Q2: What is a good starting concentration range for DHM in my cell-based assay?

A2: The optimal concentration of DHM is highly dependent on the cell line and the specific biological effect being investigated. Based on published data, a broad starting range to consider is between 5 µM and 200 µM. For anti-inflammatory effects, lower concentrations may be effective, while for cytotoxicity in cancer cell lines, higher concentrations are often required. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare and store a DHM stock solution?

A3: DHM should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 50 mM). This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Which signaling pathways are known to be modulated by DHM?

A4: DHM has been shown to modulate several key signaling pathways, including:

  • NF-κB Pathway: DHM can inhibit the activation of NF-κB, a critical regulator of inflammation. It has been shown to prevent the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

  • p53 Pathway: In some cancer cells, DHM can activate the p53 tumor suppressor pathway, leading to the induction of apoptosis.

  • MAPK Pathway: Studies have indicated that DHM can possess anti-inflammatory effects by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway.

  • Nrf2 Pathway: DHM can activate the Nrf2 pathway, which is a primary regulator of the cellular antioxidant response.

  • AMPK/SIRT1 Pathway: DHM has been shown to inhibit inflammatory responses through the up-regulation of the AMPK/SIRT1 pathway.

  • PLC-CaMKK-AMPK Pathway: Dihydromyricetin has been found to resist inflammation-induced insulin (B600854) resistance by activating the Ca2+-CaMKK-AMPK signaling pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death in control group Solvent (e.g., DMSO) concentration is too high.Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent-only control to verify.
Inconsistent results between experiments DHM stock solution degradation.Aliquot the DHM stock solution upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light.
No observable effect of DHM at expected concentrations Cell line is resistant to DHM.Increase the concentration range of DHM in your dose-response experiment. Consider a longer incubation time. Verify the identity and health of your cell line.
Poor bioavailability or instability of DHM in media.While less common in vitro, ensure the DHM is properly dissolved and mixed in the media before adding to cells. Some studies suggest poor bioavailability can be a factor in vivo.
Unexpected cell proliferation at low DHM concentrations Hormetic effect (biphasic dose-response).This phenomenon has been observed with some compounds. Carefully document the dose-response curve. The inhibitory effects are typically seen at higher concentrations.

Quantitative Data Summary

The following tables summarize the 50% inhibitory concentration (IC50) values of DHM in various cancer cell lines. These values can serve as a reference for designing your experiments.

Table 1: IC50 Values of Dihydromyricetin (DHM) in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A2780Ovarian Cancer24336.0
HepG2Hepatocellular Carcinoma24168
QGY7701Hepatocellular Carcinoma-~100 (selected concentration)
SMMC7721Hepatocellular Carcinoma-~200 (selected concentration)

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of DHM on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • DHM Treatment: The following day, treat the cells with various concentrations of DHM (e.g., 5, 10, 25, 50, 100, 150 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest DHM concentration).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for NF-κB Pathway Activation

This protocol allows for the examination of DHM's effect on key proteins in the NF-κB signaling pathway.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DHM with or without an inflammatory stimulus (e.g., TNF-α). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

DHM_NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK DHM Dihydromyricetin (DHM) DHM->IKK Inhibition IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 p_IkBa->p65_p50 Degradation of IκBα Nucleus Nucleus p65_p50->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Caption: Dihydromyricetin (DHM) inhibits the NF-κB signaling pathway.

Experimental_Workflow_MTT start Start seed_cells Seed cells in 96-well plate (1x10^4 cells/well) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_dhm Treat with DHM (various concentrations) incubate_24h->treat_dhm incubate_exp Incubate for desired time (24, 48, or 72h) treat_dhm->incubate_exp add_mtt Add MTT solution (5 mg/mL) incubate_exp->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Remove medium, add DMSO incubate_4h->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance end End read_absorbance->end

Caption: General workflow for an MTT cell viability assay.

References

Troubleshooting Dihydromicromelin B purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Dihydromicromelin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this natural product.

Frequently Asked Questions (FAQs)

Q1: What is a general chromatographic strategy for the purification of this compound?

A1: A common strategy for the purification of coumarins like this compound from plant extracts involves a multi-step chromatographic approach.[1][2] This typically begins with preliminary fractionation of the crude extract using open column chromatography on silica (B1680970) gel, followed by further purification using Sephadex LH-20.[1] The final purification is often achieved with semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]

Q2: Which stationary phases are most suitable for this compound purification?

A2: For the initial cleanup and fractionation, silica gel is a standard choice for normal-phase chromatography.[1][2] For the final purification step, a reversed-phase column, such as a C18, is frequently used in HPLC to achieve high resolution.[3]

Q3: What are the typical mobile phases used for the purification of coumarins?

A3: In normal-phase chromatography on silica gel, a non-polar solvent system with a polar modifier is common, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) or hexane and acetone.[2] For reversed-phase HPLC, a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile (B52724) is typically employed, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the separation of fractions from open column chromatography. For HPLC, a UV detector is commonly used, as coumarins typically exhibit strong UV absorbance.

Q5: I am observing low yield of this compound after purification. What could be the reasons?

A5: Low yield can be attributed to several factors. The compound may be present in low concentrations in the source material. It could also be due to degradation of the compound during extraction or purification. Inefficient extraction methods or suboptimal chromatographic conditions can also lead to significant loss of the target molecule. It is also possible that the compound is being irreversibly adsorbed onto the stationary phase.

Troubleshooting Guide

This guide addresses specific problems that may arise during the chromatographic purification of this compound.

Problem 1: Poor Separation of this compound from Impurities

Possible Causes & Solutions

CauseSolution
Inappropriate Mobile Phase Composition Optimize the mobile phase by systematically varying the solvent ratio to improve resolution. In reversed-phase HPLC, a shallower gradient or isocratic elution with a lower percentage of the organic solvent may enhance separation.
Incorrect Stationary Phase If resolution is still poor after mobile phase optimization, consider a different stationary phase. For example, if using a C18 column, a phenyl-hexyl or a column with a different particle size could provide different selectivity.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume.
Column Deterioration Over time, column performance can degrade. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Problem 2: Peak Tailing of this compound

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing tailing. Add a small amount of a competitive agent, like triethylamine, to the mobile phase, or use an end-capped column. Adding a small amount of acid (e.g., 0.1% formic acid) can also help by protonating the analyte and reducing secondary interactions.
Column Contamination Contaminants from previous injections can accumulate on the column. Flush the column with a strong solvent to remove strongly retained compounds.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Problem 3: Unstable Baseline

Possible Causes & Solutions

CauseSolution
Air Bubbles in the System Air bubbles in the pump or detector can cause baseline fluctuations. Degas the mobile phase thoroughly and purge the HPLC system.
Contaminated Mobile Phase or Detector Impurities in the mobile phase or a contaminated detector cell can lead to a noisy or drifting baseline. Use HPLC-grade solvents and filter all mobile phases. Clean the detector cell according to the manufacturer's protocol.
Temperature Fluctuations Variations in ambient temperature can affect the refractive index of the mobile phase and detector performance. Use a column oven and ensure the detector is in a temperature-stable environment.
Problem 4: Irreproducible Retention Times

Possible Causes & Solutions

CauseSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to shifts in retention time. Prepare mobile phases carefully and consistently. For gradient elution, ensure the pump's proportioning valves are working correctly.
Column Equilibration Insufficient column equilibration between runs can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Malfunction Leaks or faulty check valves in the pump can lead to an inconsistent flow rate. Check for leaks and service the pump as needed.

Experimental Protocols

General Protocol for the Isolation of Coumarins from Micromelum Species

This protocol is a generalized procedure based on methodologies reported for the isolation of coumarins from the Micromelum genus and should be optimized for this compound.

  • Extraction: The dried and powdered plant material (e.g., leaves and stems) is extracted successively with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

  • Preliminary Fractionation (Silica Gel Column Chromatography):

    • The ethyl acetate extract, often rich in coumarins, is subjected to silica gel column chromatography.

    • The column is typically eluted with a gradient solvent system, such as hexane-ethyl acetate or hexane-acetone, starting with 100% hexane and gradually increasing the polarity.[2]

    • Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.

  • Intermediate Purification (Sephadex LH-20 Column Chromatography):

    • Fractions containing the target compound are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other impurities.[1]

  • Final Purification (Semi-preparative HPLC):

    • The enriched fraction is subjected to semi-preparative HPLC on a C18 column.[3]

    • A typical mobile phase would be a gradient of methanol in water or acetonitrile in water, with 0.1% formic acid.

    • The elution is monitored by a UV detector at a wavelength appropriate for the compound's chromophore (e.g., 254 nm or 320 nm).

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Visualizations

experimental_workflow start Crude Plant Extract silica_gel Silica Gel Column Chromatography (e.g., Hexane-EtOAc gradient) start->silica_gel Fractionation sephadex Sephadex LH-20 (Methanol) silica_gel->sephadex Further Purification hplc Semi-preparative HPLC (C18, Water/Acetonitrile gradient) sephadex->hplc Final Purification pure_compound Pure this compound hplc->pure_compound Isolation

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic problem Poor Peak Resolution cause1 Mobile Phase Suboptimal problem->cause1 cause2 Column Overloaded problem->cause2 cause3 Column Degraded problem->cause3 solution1 Optimize Gradient/Isocratic Elution cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Clean or Replace Column cause3->solution3

Caption: Troubleshooting logic for addressing poor peak resolution.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκB IKK->IkappaB Inhibits NFkappaB NF-κB IKK->NFkappaB Activates IkappaB->NFkappaB Sequesters NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation DihydromicromelinB This compound (Potential Action) DihydromicromelinB->IKK Inhibition? DNA DNA NFkappaB_n->DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription

Caption: A potential anti-inflammatory signaling pathway (NF-κB) that may be modulated by coumarins from Micromelum species.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of coumarin-related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many coumarin-related compounds?

A1: The poor oral bioavailability of coumarin (B35378) derivatives often stems from a combination of factors, including:

  • Low Aqueous Solubility: Many coumarin compounds are hydrophobic, leading to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Coumarins are susceptible to rapid metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (e.g., CYP2A6), before they can reach systemic circulation.

  • Efflux Transporter Activity: Some coumarin derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, thereby limiting their net absorption.

Q2: What are the main strategies to improve the oral bioavailability of coumarin derivatives?

A2: Several strategies can be employed to overcome the challenges of low oral bioavailability of coumarins:

  • Nanoformulations: Encapsulating coumarins into nanocarriers such as solid lipid nanoparticles (SLNs), liposomes, or polymeric nanoparticles can protect them from degradation, improve solubility, and enhance absorption.[1][2]

  • Prodrug Approach: Modifying the coumarin structure to create a prodrug can improve its physicochemical properties, such as lipophilicity and membrane permeability. The prodrug is then converted to the active coumarin compound in vivo.[3][4][5][6]

  • Structural Modification: Altering the chemical structure of the coumarin molecule can improve its pharmacokinetic properties. For instance, introducing specific functional groups can enhance solubility and metabolic stability.

  • Co-crystal Formation: Forming co-crystals of coumarins with suitable co-formers can significantly increase their aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic coumarin molecules, forming inclusion complexes with improved water solubility and dissolution rates.[7][8]

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of a Coumarin Derivative

Q: My coumarin derivative shows very low solubility in aqueous buffers, which is hindering my in vitro experiments. What can I do?

A: Low aqueous solubility is a common challenge with coumarin compounds. Here are some troubleshooting steps you can take:

  • Co-solvent Systems: Try dissolving your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with your experiment.

  • pH Adjustment: The solubility of some coumarin derivatives can be pH-dependent. Investigate the pKa of your compound and assess its stability at different pH values. Adjusting the pH of your buffer might improve solubility.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These can form inclusion complexes with your compound, enhancing its solubility. You can prepare solutions with varying concentrations of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to find the optimal concentration for solubilization.[7][8]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micellar solutions that can solubilize hydrophobic compounds.

Issue 2: High Variability in Caco-2 Permeability Assays

Q: I am observing inconsistent results in my Caco-2 permeability assays for a series of coumarin derivatives. What could be the cause?

A: High variability in Caco-2 assays can arise from several factors. Here’s a guide to troubleshoot this issue:

  • Compound Solubility and Precipitation:

    • Problem: Your coumarin derivative may be precipitating in the culture medium.

    • Solution: Visually inspect the wells for any signs of precipitation. Ensure your compound is fully dissolved in the stock solution before diluting it into the medium. If solubility is an issue, consider using a lower compound concentration or a suitable solubilizing agent.

  • Cell Monolayer Integrity:

    • Problem: The integrity of the Caco-2 cell monolayer may be compromised.

    • Solution: Regularly check the transepithelial electrical resistance (TEER) values of your cell monolayers to ensure they are within the acceptable range. You can also perform a Lucifer Yellow permeability assay to confirm monolayer integrity.[9]

  • Efflux Transporter Activity:

    • Problem: Your compound might be a substrate for efflux transporters like P-gp, leading to high basolateral-to-apical transport and variability.

    • Solution: Conduct the permeability assay in both directions (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. You can also co-administer a known P-gp inhibitor, like verapamil, to see if the permeability increases.[9]

  • Metabolism by Caco-2 Cells:

    • Problem: Caco-2 cells can metabolize some compounds, leading to lower than expected concentrations in the receiver compartment.

    • Solution: Analyze samples from both the donor and receiver compartments for the presence of metabolites using techniques like LC-MS/MS.

Data Presentation: Enhancing Coumarin Bioavailability

The following tables summarize quantitative data on the improvement of pharmacokinetic parameters of coumarin-related compounds using different bioavailability enhancement strategies.

Table 1: Enhancement of Oral Bioavailability of a Meptazinol (B1207559) Prodrug using a Coumarin-Based System [3][4]

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Meptazinol150 ± 300.5320 ± 50100
Coumarin-Meptazinol Prodrug480 ± 701.01280 ± 150400

Table 2: Pharmacokinetic Parameters of a Curcumin (B1669340) Derivative and its Solid Lipid Nanoparticle (SLN) Formulation in Rats [1][2]

FormulationCmax (µg/L)Tmax (h)AUC (µg/L·h)Half-life (h)Fold Increase in AUC
Curcumin25.3 ± 5.10.554.2 ± 10.80.4-
CUD-SLN156.7 ± 31.32.02005.4 ± 401.114.737.0

CUD: A derivative of Curcumin

Table 3: Permeability of Various Coumarin Compounds in the Caco-2 Cell Model [10][11]

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Coumarin 141.018.0< 1
Coumarin 2210.070.0< 1
Coumarin 3150.050.0< 1
... (for 18 coumarins).........

Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical.

Experimental Protocols

Protocol 1: Preparation of Coumarin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a high-pressure homogenization method for preparing coumarin-loaded SLNs.

Materials:

  • Coumarin derivative

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Distilled water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse the coumarin derivative in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Formation of a Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization at an optimized pressure (e.g., 500-1500 bar) for several cycles.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of coumarin compounds using the Caco-2 cell model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test coumarin compound

  • Lucifer Yellow (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer.

  • Monolayer Integrity Test: Before the permeability experiment, measure the TEER of the cell monolayers. The TEER values should be above a predetermined threshold. Additionally, perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions.

  • Preparation of Dosing Solutions: Dissolve the test coumarin compound in HBSS to the desired concentration.

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. c. Incubate the plates at 37°C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B-A): a. Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Sample Analysis: Analyze the concentration of the coumarin compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

Signaling Pathway: NF-κB Activation

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB sequesters NF_κB_active Active NF-κB NF_κB->NF_κB_active translocates to Coumarin Coumarin Compound Coumarin->IKK_complex inhibits DNA DNA NF_κB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Ub_Proteasome

Caption: The NF-κB signaling pathway and a potential point of inhibition by coumarin compounds.

Experimental Workflow: Nanoformulation Development

Nanoformulation_Workflow Formulation Nanoformulation (e.g., SLN, Liposomes) Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization In_Vitro_Release In Vitro Drug Release Study Characterization->In_Vitro_Release In_Vitro_Permeability In Vitro Permeability (Caco-2 Assay) Characterization->In_Vitro_Permeability In_Vivo_Study In Vivo Pharmacokinetic Study (Animal Model) In_Vitro_Release->In_Vivo_Study In_Vitro_Permeability->In_Vivo_Study Data_Analysis Data Analysis & Bioavailability Calculation In_Vivo_Study->Data_Analysis End End: Enhanced Bioavailability Profile Data_Analysis->End

Caption: A typical experimental workflow for developing and evaluating a coumarin nanoformulation.

Logical Relationship: Strategy Selection for Bioavailability Enhancement

Strategy_Selection Solubility Low Aqueous Solubility Strategy_Solubility Nanoformulations (SLNs, Cyclodextrins) Co-crystals Solubility->Strategy_Solubility Metabolism High First-Pass Metabolism Strategy_Metabolism Prodrug Approach (Masking metabolic sites) Nanoformulations (Protecting from enzymes) Metabolism->Strategy_Metabolism Permeability Low Membrane Permeability Strategy_Permeability Prodrug Approach (Increasing lipophilicity) Structural Modification Permeability->Strategy_Permeability Start Start Start->Metabolism Metabolism-limited Start->Permeability Permeability-limited

Caption: A decision tree for selecting a suitable bioavailability enhancement strategy.

References

Technical Support Center: Dihydromicromelin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Dihydromicromelin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and handling of this compound.

1. Low Yield of Crude Extract from Micromelum integerrimum

Potential Cause Recommended Solution
Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.This compound is a coumarin, a class of compounds that are often extracted with solvents of intermediate polarity.[1] Consider using ethanol, methanol (B129727), or ethyl acetate. A mixture of solvents, such as ethanol/water, can also be effective.[1][2]
Inefficient Extraction Method: Passive extraction methods like maceration may not be sufficient for large-scale extraction.[3][4]Employ more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) to improve efficiency. These methods can reduce extraction time and solvent consumption.
Poor Quality of Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions.Ensure the use of high-quality, authenticated Micromelum integerrimum plant material. Different parts of the plant, such as leaves, stems, or roots, may have varying concentrations of the target compound.
Particle Size of Plant Material: Large particle size can limit solvent penetration and reduce extraction efficiency.Grind the dried plant material to a fine powder to increase the surface area available for solvent contact.

2. Difficulty in Purifying this compound

Potential Cause Recommended Solution
Co-extraction of Structurally Similar Compounds: Micromelum species are known to contain a variety of coumarins and other phytochemicals with similar polarities to this compound, making separation challenging.A multi-step purification strategy is recommended. Start with a preliminary separation using column chromatography with silica (B1680970) gel or Sephadex LH-20. Follow this with a higher resolution technique like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).
Compound Tailing or Broad Peaks in Chromatography: This can be due to interactions with the stationary phase or issues with the mobile phase.Optimize the mobile phase composition. For reverse-phase HPLC, a gradient elution with acetonitrile/water or methanol/water is often effective for separating coumarins. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape.
Low Recovery After Purification: The compound may be adsorbing to the stationary phase or degrading during the purification process.Ensure that the chosen chromatographic media is appropriate for coumarins. If degradation is suspected, minimize exposure to light and high temperatures during purification. Furanocoumarins, a related class of compounds, are known to be sensitive to UV light.

3. Instability of Purified this compound

Potential Cause Recommended Solution
Degradation upon Exposure to Light: Coumarins and furanocoumarins can be photosensitive.Store the purified compound in amber vials or protect it from light. Conduct all handling procedures under low-light conditions.
Oxidation: The presence of oxygen can lead to the degradation of some phytochemicals.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C or below) to minimize oxidation.
pH Instability: The stability of the compound may be dependent on the pH of the solution.Conduct stability studies at different pH values to determine the optimal storage conditions. Buffer the solutions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield of this compound from Micromelum integerrimum?

A1: The yield of specific coumarins from plant material can be highly variable. While there is no published data on the exact yield of this compound, yields of other coumarins from related plants are often in the range of milligrams per kilogram of dried plant material. For example, in one study on Peucedanum decursivum, the yields of various coumarins from 150 mg of crude extract were between 2.8 mg and 11.2 mg.

Q2: What analytical techniques are best for identifying and quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective method for the analysis of coumarins. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential.

Q3: Are there any known safety precautions for handling this compound?

Q4: Can this compound be synthesized chemically?

A4: While there are general synthetic methods for coumarins and angular furanocoumarins, a specific, scalable total synthesis for this compound has not been widely reported in the literature. The development of a synthetic route would be a significant undertaking but could provide a more consistent and scalable source of the compound compared to extraction from natural sources.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Coumarins (Hypothetical Data)

Extraction MethodSolventTemperature (°C)Time (hours)Crude Extract Yield (%)This compound Purity in Crude Extract (%)
MacerationEthanol25728.50.8
Soxhlet ExtractionEthyl Acetate772412.21.5
Ultrasound-Assisted Extraction (UAE)Methanol40215.82.1
Supercritical Fluid Extraction (SFE)CO₂ with Ethanol modifier5047.33.5

Table 2: Purification Step Comparison (Hypothetical Data)

Purification StepStationary PhaseMobile PhaseLoading (mg crude/g stationary phase)Recovery of this compound (%)Purity of this compound (%)
Silica Gel Column ChromatographySilica Gel 60Hexane (B92381):Ethyl Acetate gradient507545
Sephadex LH-20 Column ChromatographySephadex LH-20Methanol308560
Preparative HPLCC18Acetonitrile:Water gradient1060>98

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound from Micromelum integerrimum

  • Preparation of Plant Material: Dry the leaves and stems of Micromelum integerrimum at 40°C for 48 hours and grind them into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Place 100 g of the powdered plant material into a 2 L beaker.

    • Add 1 L of methanol to the beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 2 hours at a frequency of 40 kHz and a temperature of 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying: Dry the resulting crude extract in a vacuum oven at 40°C to a constant weight.

Protocol 2: Two-Step Purification of this compound

Step A: Silica Gel Column Chromatography

  • Column Packing: Pack a glass column (5 cm diameter, 50 cm length) with 250 g of silica gel 60 slurried in hexane.

  • Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto 20 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of 50 mL and monitor them by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm) to identify the fractions containing coumarins.

  • Pooling and Concentration: Pool the fractions containing the target compound and concentrate them using a rotary evaporator.

Step B: Preparative HPLC

  • Column and Mobile Phase: Use a C18 preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm). The mobile phase consists of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-40 min: 30-70% B (linear gradient)

    • 40-45 min: 70-100% B (linear gradient)

    • 45-50 min: 100% B

    • 50-55 min: 100-30% B (linear gradient)

    • 55-60 min: 30% B

  • Injection and Fraction Collection: Dissolve the enriched fraction from the silica gel column in the mobile phase. Inject an appropriate volume onto the column. Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Final Processing: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.

Visualizations

experimental_workflow start Micromelum integerrimum (Leaves and Stems) grinding Drying and Grinding start->grinding extraction Ultrasound-Assisted Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fraction_collection1 Fraction Collection (TLC Monitoring) silica_gel->fraction_collection1 concentration2 Concentration fraction_collection1->concentration2 enriched_fraction Enriched this compound Fraction concentration2->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection2 Peak Collection prep_hplc->fraction_collection2 final_concentration Concentration and Lyophilization fraction_collection2->final_concentration pure_product Pure this compound (>98%) final_concentration->pure_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low Yield of Pure This compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification extraction_solvent Optimize Extraction Solvent? check_extraction->extraction_solvent column_overload Column Overloading? check_purification->column_overload extraction_method Use Advanced Extraction Method (UAE, SFE)? extraction_solvent->extraction_method No solution1 Test different polarity solvents extraction_solvent->solution1 Yes plant_quality Assess Plant Material Quality? extraction_method->plant_quality No solution2 Implement UAE or SFE extraction_method->solution2 Yes solution3 Source authenticated plant material plant_quality->solution3 Yes mobile_phase Optimize Mobile Phase? column_overload->mobile_phase No solution4 Reduce sample loading column_overload->solution4 Yes degradation Product Degradation? mobile_phase->degradation No solution5 Adjust gradient and/or additives mobile_phase->solution5 Yes solution6 Minimize light/heat exposure; Use antioxidants degradation->solution6 Yes

Caption: Troubleshooting decision tree for low yield of this compound.

signaling_pathway cluster_nucleus Nucleus dmb This compound target Hypothetical Target (e.g., Kinase, Receptor) dmb->target Inhibition/Activation protein1 Protein A target->protein1 pathway_start Upstream Signal pathway_start->target protein2 Protein B protein1->protein2 transcription_factor Transcription Factor protein2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression nucleus Nucleus cellular_response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) gene_expression->cellular_response

Caption: Hypothetical signaling pathway involving this compound.

References

Dihydromicromelin B protocol modifications for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols or biological activity data for Dihydromicromelin B. The following protocols, troubleshooting guides, and FAQs are based on established methodologies for structurally related coumarin (B35378) derivatives. This information should serve as a starting point for your experiments, and optimization for your specific cell line and experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A: While specific data for this compound is unavailable, coumarin derivatives typically exert their cytotoxic effects on cancer cells through various mechanisms. These include the induction of apoptosis (programmed cell death), modulation of key signaling pathways involved in cell survival and proliferation such as the PI3K/Akt/mTOR and NF-κB pathways, and cell cycle arrest.[1][2][3] It is plausible that this compound acts through one or more of these mechanisms.

Q2: How should I dissolve this compound for in vitro experiments?

A: Coumarin compounds are often soluble in organic solvents.[4] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of coumarin derivatives for cell culture experiments.[5] It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My cells show high toxicity even at low concentrations of the compound. What could be the cause?

A: Unexpectedly high toxicity can be due to several factors:

  • Compound Instability: Ensure the compound is stored correctly and prepare fresh stock solutions.

  • High Solvent Concentration: Your cell line might be particularly sensitive to DMSO. Run a vehicle-only control to determine the toxicity threshold for your specific cells.

  • Cell Line Sensitivity: The chosen cell line may be highly sensitive to the compound's mechanism of action.

  • Contamination: Check for microbial contamination in your cell cultures, which can cause cell death.

Q4: I'm observing high well-to-well variability in my cytotoxicity assay. What can I do?

A: High variability often stems from inconsistent pipetting of cells, compound, or assay reagents. Ensure your pipettes are calibrated and maintain a consistent technique. Uneven cell seeding can also contribute to variability; ensure you have a homogenous single-cell suspension before plating.

Troubleshooting Guides

Problem 1: Low Viability in Negative Control (Vehicle-Only) Wells
  • Potential Cause: The concentration of the solvent (e.g., DMSO) may be too high for your cell line.

  • Recommended Action: Perform a dose-response experiment for the vehicle alone to determine a non-toxic concentration (typically <0.5%). Ensure the final solvent concentration is consistent across all treatment and control wells.

Problem 2: Inconsistent or Unexpected Western Blot Results
  • Potential Cause: Issues with protein extraction, quantification, or antibody quality.

  • Recommended Action:

    • Ensure complete cell lysis and accurate protein quantification using a reliable method like a BCA assay.

    • Load equal amounts of protein in each lane of the gel.

    • Use validated primary antibodies at the recommended dilution and optimize incubation times.

    • Include appropriate loading controls (e.g., β-actin, GAPDH) to normalize for protein loading.

Problem 3: Difficulty in Detecting Apoptosis
  • Potential Cause: The chosen time point or compound concentration may not be optimal for inducing detectable apoptosis. Apoptosis is a dynamic process, and the window for detection can be narrow.

  • Recommended Action:

    • Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction.

    • Use a sensitive detection method like Annexin V/Propidium Iodide staining followed by flow cytometry.

    • Include both early (e.g., 6-12 hours) and late (e.g., 24-48 hours) time points in your initial experiments.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various coumarin derivatives against different cancer cell lines. This data is intended for comparative purposes, as IC₅₀ values are highly dependent on the specific compound, cell line, and experimental conditions used.

Coumarin DerivativeCancer Cell LineAssay TypeIC₅₀ Value (µM)Reference
5-Geranyloxy-7-methoxycoumarinSW480 (Colon)Proliferation~37 (estimated from 67% inhibition at 25 µM)
5-GeranyloxypsoralenMCF-7 (Breast)Cytotoxicity~138.51 µg/mL
5-Geranyloxy-7-methoxycoumarinMCF-7 (Breast)Cytotoxicity~204.69 µg/mL
7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarinPC-3 (Prostate)CytotoxicityNot specified, but most active of series
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one derivativeMDA-MBA-231 (Breast)Cytotoxicity0.16
Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-one derivativeA549 (Lung)Cytotoxicity0.17
Coumarin–thiazole hybridMCF-7 (Breast)Cytotoxicity~7.5 µg/mL
Coumarin–1,2,3-triazole hybridCaCo-2 (Colon)Proliferation9.7

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blot Analysis

This protocol detects changes in the expression of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein expression.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells seed_cells Seed Cells in Appropriate Plates seed_cells->treat_cells incubate Incubate for Defined Time Points (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay western_blot Western Blot Analysis incubate->western_blot ic50 Determine IC50 Value viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression Changes western_blot->protein_exp

Caption: General experimental workflow for assessing the effects of this compound.

signaling_pathway Potential Signaling Pathways Modulated by Coumarins cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_nfkb NF-κB Pathway coumarin Coumarin Derivative (e.g., this compound) pi3k PI3K coumarin->pi3k inhibits bcl2 Bcl-2 (Anti-apoptotic) coumarin->bcl2 inhibits bax Bax (Pro-apoptotic) coumarin->bax activates nfkb NF-κB coumarin->nfkb inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates bcl2->bax inhibits caspase Caspase-3 Activation bax->caspase apoptosis Apoptosis caspase->apoptosis proliferation Cell Proliferation & Survival nfkb->proliferation

Caption: Potential signaling pathways affected by coumarin derivatives leading to apoptosis.

troubleshooting_logic Troubleshooting Logic for Unexpected Cytotoxicity start Unexpectedly High Cytotoxicity Observed check_vehicle Is Vehicle Control (DMSO) Showing Toxicity? start->check_vehicle check_contamination Is Cell Culture Contaminated? check_vehicle->check_contamination No solution_vehicle Lower DMSO Concentration (e.g., <0.1-0.5%) check_vehicle->solution_vehicle Yes check_concentration Are Compound Dilutions Correct? check_contamination->check_concentration No solution_contamination Discard Culture and Use Fresh, Tested Cells check_contamination->solution_contamination Yes solution_concentration Recalculate and Prepare Fresh Dilutions check_concentration->solution_concentration Yes end Re-run Experiment with Optimized Conditions check_concentration->end No - Consider Cell Line Sensitivity solution_vehicle->end solution_contamination->end solution_concentration->end

Caption: Logical workflow for troubleshooting unexpectedly high cytotoxicity results.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Micromelins, with a Focus on Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing experimental data on the bioactivities of coumarins isolated from the genus Micromelum. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

The genus Micromelum, belonging to the Rutaceae family, is a rich source of bioactive secondary metabolites, particularly coumarins. These compounds have garnered significant interest for their potential pharmacological applications. This guide provides a comparative overview of the bioactivity of various micromelins, with a particular focus on dihydromicromelin B. However, it is crucial to note that while several micromelins have been evaluated for their biological effects, specific experimental data on the bioactivity of this compound remains largely unavailable in the current scientific literature. Therefore, this comparison is primarily based on data from other prominent micromelin (B228078) derivatives.

Cytotoxic Activity of Micromelins

The most extensively studied bioactivity of micromelins is their cytotoxicity against various cancer cell lines. Multiple studies have isolated different coumarins from Micromelum minutum and evaluated their potential as anticancer agents.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several micromelins against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
Micromelin KKU-100Cholangiocarcinoma9.2-[1]
Microminutin KKU-100Cholangiocarcinoma1.719-[1]
Murrangatin KKU-100Cholangiocarcinoma2.9-[1]
Minumicrolin KKU-100Cholangiocarcinoma10.2-[1]
2',3'-Epoxyisocapnolactone CEM-SST-lymphoblastic leukemia3.913.5[2]
HL60Promyelocytic leukemia4.2-
8-Hydroxyisocapnolactone-2',3'-diol CEM-SST-lymphoblastic leukemia2.9-
HL60Promyelocytic leukemia2.5-
HeLaCervical cancer6.9-
HepG2Liver cancer5.9-
Clauslactone E K562Leukemia-12.1
K562/ADMDoxorubicin-resistant Leukemia-10.8
Leishmania major--9.8
Minutin B SBC3Lung adenocarcinoma-9.6
A549Lung adenocarcinoma-17.5
K562Leukemia-8.7
K562/ADMDoxorubicin-resistant Leukemia-6.7

Note: Data for this compound is not currently available in the cited literature.

Anti-inflammatory and Antiviral Activities

While cytotoxicity is the most documented bioactivity, some coumarins from Micromelum and related genera have shown potential anti-inflammatory and antiviral effects. For instance, certain coumarins have been reported to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO). The antiviral potential of coumarins against a range of viruses has also been a subject of investigation.

However, specific studies on the anti-inflammatory and antiviral activities of this compound and a direct comparison with other micromelins are currently lacking.

Experimental Protocols

The evaluation of the cytotoxic activity of micromelins is predominantly carried out using the MTT assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., micromelins) and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate adherence Allow cells to adhere overnight cell_seeding->adherence add_compounds Add micromelins at various concentrations adherence->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4 hours (Formazan formation) add_mtt->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways

The cytotoxic effects of many natural products are often mediated through the induction of apoptosis (programmed cell death) and the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway. While specific mechanistic studies on micromelins are limited, their potent cytotoxic activity suggests a potential interaction with these fundamental cellular processes.

Apoptosis Signaling Pathway

Apoptosis is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating the immune and inflammatory responses, as well as cell survival and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Inhibition of this pathway is a key strategy in cancer drug discovery.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_Complex IKK Complex Activation Stimuli->IKK_Complex IkB_Phosphorylation IκBα Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκBα Degradation IkB_Phosphorylation->IkB_Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Release NF-κB (p50/p65) Release IkB_Degradation->NFkB_Release NFkB_Translocation Nuclear Translocation NFkB_Release->NFkB_Translocation NFkB_in_Nucleus NF-κB in Nucleus NFkB_Translocation->NFkB_in_Nucleus Gene_Transcription Target Gene Transcription (Inflammation, Cell Survival) NFkB_in_Nucleus->Gene_Transcription

References

A Comparative Guide to Natural Coumarins: Dihydromicromelin B in Context

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Dihydromicromelin B with other notable natural coumarins is currently hampered by a lack of publicly available experimental data on its specific biological activities. While this compound is a known natural product isolated from the plant genus Micromelum, extensive research detailing its cytotoxic, anti-inflammatory, or other pharmacological effects is not present in the accessible scientific literature.

This guide, therefore, provides a comparative overview of other coumarins isolated from Micromelum minutum, the source of this compound, and contrasts their activities with well-characterized natural coumarins: the anti-inflammatory agent umbelliferone (B1683723) , the anticancer compound esculetin , and the widely used anticoagulant warfarin . This comparison aims to offer a valuable contextual framework for researchers and drug development professionals interested in the therapeutic potential of coumarins.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for the cytotoxic and anti-inflammatory activities of selected coumarins. It is important to reiterate that specific data for this compound is not available.

CompoundBiological ActivityAssay SystemMeasurementValue
From Micromelum minutum
2′,3′-epoxyisocapnolactoneCytotoxicityT-lymphoblastic leukemia (CEM-SS) cellsIC₅₀3.9 µg/mL
8-hydroxyisocapnolactone-2′,3′-diolCytotoxicityT-lymphoblastic leukemia (CEM-SS) cellsIC₅₀2.9 µg/mL
Reference Coumarins
UmbelliferoneAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesIC₅₀ (NO)705.1 µg/mL[1]
EsculetinAnticancerHuman hepatocellular carcinoma (SMMC-7721)IC₅₀2.24 mM[2]
WarfarinAnticoagulantHuman plasmaTherapeutic INR2.0 - 3.0

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. INR (International Normalized Ratio) is a standardized measurement of the time it takes for blood to clot.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to determine the biological activities of the compared coumarins.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Cancer cell lines (e.g., CEM-SS, SMMC-7721) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., esculetin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound (e.g., umbelliferone) for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated compared to LPS-stimulated cells without compound treatment, and the IC₅₀ value is determined.

Anticoagulant Assay (Prothrombin Time/International Normalized Ratio)

The prothrombin time (PT) test measures how long it takes for a clot to form in a sample of blood. The INR is a calculation that adjusts for variations in the thromboplastin (B12709170) reagents used in different laboratories.

  • Blood Sample Collection: A blood sample is drawn from the patient into a tube containing an anticoagulant (e.g., sodium citrate) to prevent it from clotting immediately.

  • Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.

  • PT Test: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample, and the time it takes for a clot to form is measured.

  • INR Calculation: The patient's PT result is divided by a standard PT value and raised to the power of the International Sensitivity Index (ISI) of the thromboplastin reagent to calculate the INR.

  • Dose Adjustment: The dose of the anticoagulant (e.g., warfarin) is adjusted to maintain the INR within the target therapeutic range.[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Anti-inflammatory Signaling Pathway of Umbelliferone

Umbelliferone has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4] This pathway, when activated by stimuli like LPS, leads to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Umbelliferone_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates and binds Umbelliferone Umbelliferone Umbelliferone->TLR4 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Upregulates transcription

Caption: Umbelliferone's inhibition of the TLR4 signaling pathway.

Anticancer Signaling Pathway of Esculetin

Esculetin has been demonstrated to induce apoptosis in cancer cells through the mitochondrial-dependent pathway. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Esculetin_Anticancer_Pathway cluster_regulation Apoptotic Regulation cluster_mitochondria Mitochondria cluster_caspase Caspase Cascade Esculetin Esculetin Bcl2 Bcl-2 (Anti-apoptotic) Esculetin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Esculetin->Bax Upregulates Mito Mitochondrial Membrane Potential Collapse Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Esculetin's induction of apoptosis via the mitochondrial pathway.

General Experimental Workflow for Coumarin (B35378) Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activity of a natural product like a coumarin.

Experimental_Workflow Start Plant Material (Micromelum minutum) Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Isolation->Screening Hit Identification of 'Hit' Compound Screening->Hit End Lead Compound for Further Development Screening->End Inactive Secondary Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) Hit->Secondary Active Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Secondary->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo InVivo->End

Caption: A generalized workflow for natural product bioactivity studies.

References

Dihydromyricetin B: An In Vivo Anticancer Contender - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo anticancer effects of Dihydromyricetin (B1665482) (DHM), a promising natural compound, against established chemotherapeutic agents, Nedaplatin and Sorafenib (B1663141), in the context of hepatocellular carcinoma (HCC).

In Vivo Anticancer Efficacy: A Head-to-Head Comparison

Dihydromyricetin has demonstrated significant tumor-suppressive activity in preclinical in vivo models of HCC. A key study utilizing a Hep3B xenograft model in nude mice revealed a substantial reduction in tumor growth upon DHM treatment. To contextualize its efficacy, this guide compares the performance of DHM with Nedaplatin, a platinum-based chemotherapy drug, and Sorafenib, a multi-kinase inhibitor and the standard of care for advanced HCC.

CompoundAnimal ModelCell LineDosageAdministration RouteTumor Growth InhibitionFinal Tumor Weight (Mean ± SD)Reference
Dihydromyricetin (DHM) Nude MiceHep3BNot specified in mg/kgNot specifiedSuperior to Nedaplatin0.26 ± 0.066 g[1][2]
Nedaplatin (NDP) Nude MiceHep3BNot specifiedNot specifiedSignificant vs. Control0.65 ± 0.169 g[1][2]
Control Nude MiceHep3BVehicleNot specified-1.73 ± 0.284 g[1][2]
Sorafenib SCID MicePLC/PRF/510 mg/kg/dayOral49%Not reported[3]
Sorafenib SCID MicePLC/PRF/530 mg/kg/dayOral100% (complete inhibition)Not reported[3]
Sorafenib SCID MicePLC/PRF/5100 mg/kg/dayOralPartial tumor regression in 50% of miceNot reported[3]
Sorafenib Xenograft MiceHuH-740 mg/kg/dayOral40%Not reported[4]
Sorafenib & Artesunate (B1665782) Nude MiceHep3BNot specifiedNot specifiedSignificantly enhanced suppression vs. Sorafenib aloneNot reported[5]

Note: Direct comparison of tumor growth inhibition percentages between studies should be approached with caution due to variations in experimental models and methodologies.

Experimental Protocols

A clear understanding of the experimental design is crucial for the interpretation and replication of in vivo studies. Below are the detailed methodologies for the key experiments cited in this guide.

Hepatocellular Carcinoma Xenograft Model

This model is a cornerstone for in vivo evaluation of anticancer agents.

  • Animal Model: Immunocompromised mice, typically athymic nude mice or Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old, are used to prevent rejection of human tumor xenografts.[6]

  • Cell Line: Human hepatocellular carcinoma cell lines, such as Hep3B or PLC/PRF/5, are cultured under standard conditions.[1][2][3]

  • Cell Preparation and Injection:

    • Cells are harvested during the exponential growth phase.

    • A cell suspension is prepared in a suitable medium (e.g., PBS or serum-free medium).

    • A specific number of viable cells (typically 1 x 10^6 to 5 x 10^6) are injected subcutaneously into the flank of each mouse.[6]

  • Tumor Growth Monitoring:

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (width² x length)/2.[6][7]

  • Drug Administration:

    • Dihydromyricetin (DHM): The specific dosage and administration route for the cited Hep3B xenograft study were not detailed in the available abstracts.[1][2]

    • Nedaplatin (NDP): The specific dosage and administration route for the cited Hep3B xenograft study were not detailed in the available abstracts.[1][2]

    • Sorafenib: Administered orally, typically daily, at doses ranging from 10 mg/kg to 100 mg/kg.[3][4]

  • Endpoint and Analysis:

    • The experiment is terminated when tumors in the control group reach a predetermined size.

    • Mice are euthanized, and tumors are excised and weighed.

    • Tumor growth inhibition is calculated based on the differences in tumor volume and weight between treated and control groups.

    • Tissues may be collected for further analysis, such as immunohistochemistry or Western blotting.

Unraveling the Mechanisms: Signaling Pathways

The anticancer effects of these compounds are mediated through distinct signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Dihydromyricetin (DHM): Targeting the PI3K/Akt/mTOR and Apoptotic Pathways

DHM exerts its anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.[8] It has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.[8] Furthermore, DHM promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins such as cleaved Caspase-3 and cleaved Caspase-9.[1][9]

DHM_Signaling_Pathway DHM Dihydromyricetin (DHM) PI3K PI3K DHM->PI3K inhibits Bcl2 Bcl-2 DHM->Bcl2 inhibits Caspase9 Caspase-9 DHM->Caspase9 activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dihydromyricetin's dual mechanism of action.

Nedaplatin: Inducing DNA Damage and p53-Mediated Apoptosis

As a platinum-based agent, Nedaplatin's primary mechanism of action involves the formation of DNA adducts. This DNA damage triggers a cellular stress response, leading to the activation of the p53 tumor suppressor protein.[10][11] Activated p53 can then initiate apoptosis, a form of programmed cell death, effectively eliminating the cancer cells.[12]

Nedaplatin_Signaling_Pathway Nedaplatin Nedaplatin DNA Cellular DNA Nedaplatin->DNA DNAdamage DNA Damage (Cross-linking) DNA->DNAdamage induces p53 p53 DNAdamage->p53 activates Apoptosis Apoptosis p53->Apoptosis initiates

Caption: Nedaplatin's DNA damage-induced apoptotic pathway.

Sorafenib: A Multi-Pronged Attack on Proliferation and Angiogenesis

Sorafenib is a multi-kinase inhibitor that targets several key pathways implicated in tumor growth and angiogenesis.[13] It effectively blocks the Raf/MEK/ERK signaling cascade, which is crucial for cancer cell proliferation.[3][14] Additionally, Sorafenib inhibits vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR), thereby disrupting the formation of new blood vessels that supply tumors with essential nutrients.[3][13]

Sorafenib_Signaling_Pathway Sorafenib Sorafenib VEGFR_PDGFR VEGFR / PDGFR Sorafenib->VEGFR_PDGFR inhibits Raf Raf Sorafenib->Raf inhibits Angiogenesis Angiogenesis VEGFR_PDGFR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Sorafenib's dual inhibition of angiogenesis and proliferation.

Conclusion

Dihydromyricetin demonstrates promising in vivo anticancer activity in hepatocellular carcinoma models, with an efficacy that appears to be superior to Nedaplatin in the single comparative study available. Its mechanism of action, involving the inhibition of the PI3K/Akt/mTOR pathway and induction of apoptosis, presents a compelling case for its further development as a potential therapeutic agent. While Sorafenib remains a potent inhibitor of HCC through its targeting of the Raf/MEK/ERK pathway and angiogenesis, the emergence of natural compounds like DHM offers exciting new avenues for cancer therapy. Further research, including direct comparative in vivo studies with Sorafenib and more detailed pharmacokinetic and toxicity profiling, is warranted to fully elucidate the therapeutic potential of Dihydromyricetin.

References

Dihydromicromelin B Derivatives: A Comparative Analysis of Structure-Activity Relationships in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Due to the limited availability of specific research on the structure-activity relationship (SAR) of Dihydromicromelin B derivatives, this guide will focus on the well-characterized sesquiterpene lactone, parthenolide (B1678480), as a representative model. The principles of SAR and experimental methodologies discussed herein are broadly applicable to the study of other sesquiterpene lactones, including potential future studies on this compound and its analogues.

Parthenolide, a natural product isolated from feverfew (Tanacetum parthenium), has garnered significant interest in oncology research for its potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its biological activity is intrinsically linked to its chemical structure, particularly the presence of an α-methylene-γ-lactone ring and an epoxide, which are key to its mechanism of action.[1] This guide provides a comparative analysis of the cytotoxic properties of parthenolide and its derivatives, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Parthenolide Derivatives

The cytotoxic efficacy of parthenolide and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values of parthenolide and selected derivatives against various human cancer cell lines, demonstrating the impact of structural modifications on their cytotoxic potential.

CompoundCell LineCancer TypeIC50 (µM)Reference
ParthenolideSiHaCervical Cancer8.42 ± 0.76[3]
ParthenolideMCF-7Breast Cancer9.54 ± 0.82[3]
ParthenolideGLC-82Non-Small Cell Lung Cancer6.07 ± 0.45[4]
ParthenolideA549Non-Small Cell Lung Cancer15.38 ± 1.13[4]
ParthenolideH1650Non-Small Cell Lung Cancer9.88 ± 0.09[4]
ParthenolideH1299Non-Small Cell Lung Cancer12.37 ± 1.21[4]
ParthenolidePC-9Non-Small Cell Lung Cancer15.36 ± 4.35[4]

Structure-Activity Relationship of Parthenolide Derivatives

The cytotoxic activity of parthenolide is primarily attributed to its α-methylene-γ-lactone moiety, which acts as a Michael acceptor, and its epoxide group. These functional groups can react with nucleophilic sites on cellular macromolecules, such as thiol groups on proteins, thereby disrupting their function and triggering cell death pathways.[1]

Key structural modifications and their impact on cytotoxicity include:

  • α-Methylene-γ-lactone Ring: This moiety is crucial for the biological activity of parthenolide and many other sesquiterpene lactones.[5] Modifications to this ring system generally lead to a significant decrease in cytotoxic activity.

  • C1-C10 Olefin: Analogues with modifications at the C1-C10 olefin, such as reduction or cyclopropanation, have been synthesized. Interestingly, a cyclopropanated analogue of parthenolide exhibited similar anti-proliferative activity to the parent compound but with reduced toxicity to healthy bone marrow.[6]

  • C9 and C14 Positions: Functionalization at the C9 and C14 positions through hydroxylation followed by acylation, alkylation, or carbamoylation has yielded derivatives with significantly improved anticancer activity.[5] An increase in the lipophilicity of the appended aryl group at these positions generally enhances cytotoxic activity.[5]

  • Semithiocarbazone and Thiosemicarbazone Derivatives: Synthesis of semicarbazone or thiosemicarbazone derivatives of parthenolide has been shown to increase cytotoxicity against human tumor cell lines.[1]

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (Parthenolide and its derivatives)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Synthesis of Parthenolide Derivatives (General Approach)

The synthesis of parthenolide derivatives often involves chemoenzymatic approaches to achieve site-specific modifications. For example, P450-catalyzed C-H hydroxylation can be used to introduce hydroxyl groups at specific positions, such as C9 and C14, which can then be further functionalized.[5][11]

Example: Synthesis of C9- and C14-Carbamate Derivatives

  • Hydroxylation: Parthenolide is incubated with an engineered cytochrome P450 enzyme to selectively hydroxylate the C9 or C14 position.[5]

  • Carbamoylation: The resulting hydroxylated parthenolide derivative is then reacted with an appropriate isocyanate in the presence of a catalyst to form the corresponding carbamate.[11]

Signaling Pathways and Molecular Mechanisms

Parthenolide and its derivatives exert their cytotoxic effects through the modulation of multiple signaling pathways, primarily leading to the induction of apoptosis (programmed cell death).[12]

Parthenolide_Signaling_Pathway Parthenolide Parthenolide Derivatives ROS ↑ Reactive Oxygen Species (ROS) Parthenolide->ROS NFkB NF-κB Pathway (Inhibition) Parthenolide->NFkB p53 p53 Pathway (Activation) Parthenolide->p53 STAT3 STAT3 Pathway (Inhibition) Parthenolide->STAT3 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis NFkB->Apoptosis | p53->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Parthenolide-induced apoptotic signaling pathways.

Key molecular events triggered by parthenolide include:

  • Inhibition of NF-κB: Parthenolide is a well-known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in promoting cell survival and proliferation in many cancers.[13]

  • Activation of p53: Parthenolide can induce the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis.[3]

  • Generation of Reactive Oxygen Species (ROS): Treatment with parthenolide leads to an increase in intracellular reactive oxygen species, which can cause oxidative stress and damage to cellular components, ultimately leading to apoptosis.[13]

  • Mitochondrial Dysfunction: Parthenolide can disrupt the mitochondrial membrane potential and promote the release of pro-apoptotic factors from the mitochondria.[14]

  • Inhibition of STAT3: Parthenolide has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell growth and proliferation.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of the structure-activity relationship of novel parthenolide derivatives.

Experimental_Workflow Synthesis Synthesis of Parthenolide Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Mechanism Mechanism of Action Studies (Western Blot, Flow Cytometry) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for SAR studies.

References

Comparative Analysis of Dihydromicromelin B: A Data Deficit Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, a comparative analysis of Dihydromicromelin B against standard of care drugs cannot be provided at this time due to a significant lack of publicly accessible data on its biological activity, mechanism of action, and experimental evaluation.

Our extensive investigation into preclinical and academic research databases has revealed no specific studies detailing the therapeutic or biological effects of this compound. Consequently, the core requirements for a comparison guide—including quantitative data for tables, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled for this particular compound.

The search for "this compound" was consistently met with information pertaining to other natural compounds, most notably Dihydromyricetin (DHM) , a well-researched flavonoid, and Micromelin , a related coumarin. This suggests that this compound may be a very novel, rare, or under-investigated substance.

While no direct data exists for this compound, preliminary insights can be gleaned from research on compounds isolated from the same plant genus, Micromelum.

Insights from Related Compounds: A Potential Avenue for Future Research

Studies on the genus Micromelum have identified various bioactive compounds, including coumarins and alkaloids, which have demonstrated cytotoxic activities against a range of cancer cell lines. For instance, the parent compound, Micromelin , has shown in vitro antitumor effects.

Table 1: Cytotoxic Activity of Micromelin and Other Compounds from Micromelum Species

Compound/ExtractCell LineActivity MetricValueReference
MicromelinP-388 (Murine Lymphocytic Leukemia)Antitumor ActivityActive in vivo[1]
MicromelinKKU-100 (Cholangiocarcinoma)IC509.2 µg/mL[2]
Micromelum hirsutum extractRamos (Human B lymphoma)Cytotoxic EffectConcentration-dependent[3]
Minutin BSBC3 and A549 (Lung Adenocarcinoma)IC509.6 µM and 17.5 µM[4]
Minutin BK562 and K562/ADM (Leukemia)IC508.7 µM and 6.7 µM[4]

This table is provided for contextual purposes and highlights the potential bioactivity within the Micromelum genus. It does not represent data for this compound.

The cytotoxic potential of these related compounds suggests that this compound may also possess anticancer properties, warranting future investigation. However, without direct experimental evidence, any comparison to established standard of care drugs would be purely speculative.

Proposed Future Direction

To enable a future comparative analysis, the following experimental workflow would be necessary to characterize the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Evaluation Isolation_Purification Isolation & Purification of this compound Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., MTT, XTT assay) Isolation_Purification->Cytotoxicity_Screening Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cytotoxicity_Screening->Apoptosis_Assay Cell_Line_Panel Panel of Cancer Cell Lines (e.g., NCI-60) Cell_Line_Panel->Cytotoxicity_Screening Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Signaling_Pathway Signaling Pathway Analysis (Western Blot, qPCR) Cell_Cycle_Analysis->Signaling_Pathway Animal_Model Xenograft/Syngeneic Animal Models Signaling_Pathway->Animal_Model Efficacy_Study Efficacy Studies (Tumor growth inhibition) Animal_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity and PK/PD Studies Efficacy_Study->Toxicity_Study

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Conclusion for Researchers and Drug Development Professionals

At present, this compound remains an uncharacterized natural product. For researchers in natural product discovery and drug development, this represents an opportunity for novel investigation. The initial steps would involve the isolation and purification of this compound, followed by broad-spectrum in vitro screening to identify its primary biological activities. Should any significant bioactivity be discovered, further mechanistic and in vivo studies would be warranted.

Until such data becomes available, a meaningful comparison of this compound to any standard of care drugs is not feasible. We recommend that researchers interested in this area focus on the more extensively studied compounds from the Micromelum genus, such as Micromelin, or the broader class of coumarins, for which a wealth of comparative data exists.

References

Unraveling the Mechanisms of Action: A Comparative Analysis of Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

An initial investigation into the mechanism of action of Dihydromicromelin B has revealed a significant gap in the available scientific literature. At present, there is a lack of comprehensive studies detailing its specific signaling pathways and cross-validation data. This scarcity of information prevents a direct comparative analysis as requested.

However, a wealth of research exists for a closely related and extensively studied flavonoid, Dihydromyricetin (B1665482) (DHM) , also known as ampelopsin. Given the detailed understanding of its molecular interactions, we propose a comprehensive comparison guide on the cross-validation of Dihydromyricetin's mechanism of action as a valuable alternative for researchers, scientists, and drug development professionals.

This guide will delve into the multifaceted biological activities of DHM, presenting a comparative analysis of its effects across different signaling pathways and experimental models.

Dihydromyricetin (DHM): A Multi-Targeted Bioactive Compound

Dihydromyricetin, a major bioactive flavonoid found in plants such as Ampelopsis grossedentata, has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][2] Its therapeutic potential is attributed to its ability to modulate multiple key signaling pathways within the cell.

Comparative Analysis of DHM's Anti-Inflammatory Mechanisms

DHM has been shown to exert its anti-inflammatory effects through the modulation of several critical signaling cascades. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4] NF-κB is a crucial regulator of inflammatory responses, and its inhibition by DHM leads to a downstream reduction in the production of pro-inflammatory cytokines.[4]

In a comparative context, another significant anti-inflammatory pathway modulated by DHM is the Phospholipase C (PLC)-CaMKK-AMPK signaling pathway . Research has demonstrated that DHM can activate this pathway, leading to the amelioration of inflammation-induced insulin (B600854) resistance. This dual-action on distinct inflammatory pathways highlights the compound's potential for broad-spectrum anti-inflammatory applications.

Target PathwayKey Proteins ModulatedDownstream EffectsExperimental ModelReference
NF-κB Signaling IκBα, p65Decreased pro-inflammatory cytokine production (TNF-α, IL-1α, IL-6)In vitro (PRV-infected cells)
PLC-CaMKK-AMPK Signaling PLC, CaMKK, AMPKAmelioration of inflammation-induced insulin resistanceIn vitro (3T3-L1 cells), In vivo
Experimental Protocols

NF-κB Pathway Activation Assay (Western Blot):

  • Cell Culture and Treatment: Cells (e.g., PK-15) are cultured to 80-90% confluence and infected with Pseudorabies Virus (PRV) in the presence or absence of varying concentrations of DHM.

  • Protein Extraction: At designated time points post-infection, cells are harvested, and total protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against IκBα, p-p65, and p65, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PLC-CaMKK-AMPK Pathway Analysis (Immunofluorescence):

  • Cell Culture and Treatment: 3T3-L1 adipocytes are treated with TNF-α to induce an inflammatory state, with or without DHM co-treatment.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and blocked. Subsequently, they are incubated with primary antibodies against key pathway proteins (e.g., p-AMPK).

  • Visualization: After incubation with fluorescently labeled secondary antibodies, the cellular localization and expression levels of the target proteins are visualized using a fluorescence microscope.

Signaling Pathway Diagrams

NF_kB_Pathway PRV PRV Infection IKK IKK Complex PRV->IKK activates DHM Dihydromyricetin DHM->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines nucleus->cytokines induces transcription of

Figure 1. DHM inhibits the NF-κB signaling pathway.

PLC_AMPK_Pathway DHM Dihydromyricetin PLC Phospholipase C (PLC) DHM->PLC activates CaMKK CaMKK PLC->CaMKK activates AMPK AMPK CaMKK->AMPK activates Inflammation Inflammation AMPK->Inflammation inhibits InsulinResistance Insulin Resistance Inflammation->InsulinResistance leads to

Figure 2. DHM activates the PLC-CaMKK-AMPK pathway.

Conclusion

While the specific mechanisms of this compound remain to be elucidated, the extensive research on Dihydromyricetin provides a robust framework for understanding the therapeutic potential of related flavonoids. The comparative analysis of DHM's action on the NF-κB and PLC-CaMKK-AMPK pathways underscores its multi-targeted nature and provides a strong rationale for its continued investigation in the development of novel therapeutics for inflammatory and metabolic diseases. Further research is warranted to explore if this compound shares similar mechanisms of action.

References

A Tale of Two Flavonoids: Dihydromyricetin and the Enigmatic Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers and drug development professionals.

In the vast landscape of natural product research, flavonoids have emerged as a cornerstone of investigation, lauded for their diverse pharmacological activities. Within this class, Dihydromyricetin (DHM) has garnered significant attention, with a robust body of evidence supporting its therapeutic potential. In stark contrast, Dihydromicromelin B remains a molecule of relative obscurity, highlighting the disparities in scientific exploration even within the same chemical class. This guide provides a comparative overview of these two compounds, summarizing the extensive data on Dihydromyricetin and underscoring the critical knowledge gaps surrounding this compound.

Dihydromyricetin (DHM): A Multifaceted Therapeutic Agent

Dihydromyricetin, also known as ampelopsin, is a flavonoid predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1] It has been extensively studied for its wide array of biological activities, positioning it as a promising candidate for the development of novel therapeutics.

Key Biological Activities of Dihydromyricetin:
  • Antioxidant Effects: DHM is a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key pathological factor in numerous diseases.[2][3]

  • Anti-inflammatory Properties: It exerts significant anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[1][4]

  • Neuroprotection: Preclinical studies have demonstrated DHM's ability to protect against neurodegenerative diseases by reducing neuroinflammation, inhibiting apoptosis, and modulating GABAA receptors.

  • Hepatoprotective Effects: DHM has shown considerable promise in protecting the liver from damage induced by alcohol and other toxins. It has been observed to enhance ethanol (B145695) metabolism and reduce lipid accumulation in the liver.

  • Metabolic Regulation: DHM plays a role in regulating glucose and lipid metabolism, suggesting its potential in managing conditions like type 2 diabetes and non-alcoholic fatty liver disease.

  • Anticancer Potential: Emerging evidence suggests that DHM may inhibit the proliferation and induce apoptosis in various cancer cell lines.

This compound: An Uncharted Territory

In sharp contrast to the wealth of information on Dihydromyricetin, this compound remains largely uncharacterized. It is a coumarin (B35378) compound that has been isolated from Micromelum minutum.

Biological Activity of this compound:

The currently available scientific literature provides very limited information on the biological activity of this compound. A notable study investigating the chemical constituents of Indonesian Micromelum minutum leaves reported that a mixture of dihydromicromelin A and this compound was found to be inactive against MCF-7 and 4T1 breast cancer cell lines. This suggests a lack of cytotoxic activity in these specific cancer cell models. However, the broader pharmacological profile of this compound remains unknown.

Comparative Data Summary

The following tables summarize the available quantitative data for Dihydromyricetin. No quantitative data for this compound is currently available in the public domain.

Table 1: In Vitro Biological Activities of Dihydromyricetin

Biological ActivityAssay SystemKey FindingsReference
Antioxidant Linoleic acid systemConcentration-dependent inhibition of lipid peroxidation
Antibacterial MIC & MBC assaysMIC: 0.3125–2.5 mg/mL; MBC: 2.5–10 mg/mL against food-borne bacteria
Anticancer Ovarian cancer cellsInduced G0/G1 and S phase arrest; induced apoptosis
Antiviral SARS-CoV-2 3CLproEC50 value of 13.56 μM
Hepatoprotection HepG2 & VL-17A cellsReduced intracellular lipid accumulation in the presence of ethanol

Table 2: In Vivo Biological Activities of Dihydromyricetin

Biological ActivityAnimal ModelDosageKey FindingsReference
Neuroprotection TG-SwDI AD mouse model2 mg/kg orallyReduced cognitive impairment
Anti-alcohol Intoxication Rats1 mg/kgSignificantly reduced Loss of Righting Reflex (LORR) induced by ethanol
Metabolic Regulation Zucker diabetic fatty ratsNot specifiedDelayed hyperglycemia onset and ameliorated insulin (B600854) resistance
Anti-inflammatory OVA-induced asthma modelNot specifiedReduced inflammatory cell counts in bronchoalveolar lavage fluid

Table 3: Comparative Overview

FeatureDihydromyricetinThis compound
Chemical Class FlavonoidCoumarin
Primary Source Ampelopsis grossedentataMicromelum minutum
Antioxidant Activity Well-documentedNot reported
Anti-inflammatory Activity Well-documentedNot reported
Neuroprotective Activity Well-documentedNot reported
Hepatoprotective Activity Well-documentedNot reported
Anticancer Activity Documented against various cancer typesInactive against MCF-7 and 4T1 breast cancer cells
Mechanism of Action Modulates multiple signaling pathways (Nrf2, NF-κB, AMPK, SIRT)Unknown
Experimental Data Extensive in vitro and in vivo data availableExtremely limited; no quantitative data available

Signaling Pathways Modulated by Dihydromyricetin

Dihydromyricetin's diverse biological effects are attributed to its ability to modulate a complex network of signaling pathways. The diagram below illustrates some of the key pathways influenced by DHM.

Dihydromyricetin_Signaling_Pathways cluster_antioxidant Antioxidant Response cluster_inflammation Inflammatory Response cluster_metabolism Metabolic Regulation DHM Dihydromyricetin Nrf2 Nrf2 DHM->Nrf2 activates NFkB NF-κB DHM->NFkB inhibits AMPK AMPK DHM->AMPK activates ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines induces PGC1a PGC-1α AMPK->PGC1a activates SIRT1 SIRT1 PGC1a->SIRT1 activates

Key signaling pathways modulated by Dihydromyricetin.

Experimental Protocols

To facilitate further research and replication of findings, detailed experimental protocols for key assays used to evaluate compounds like Dihydromyricetin are outlined below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cultured cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., Dihydromyricetin) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control group.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Treat cells with the test compound as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., Nrf2, NF-κB, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

The workflow for a typical in vitro investigation of a natural compound is depicted in the following diagram.

Experimental_Workflow cluster_assays Biological Activity Assays cluster_mechanism Mechanism of Action Studies start Natural Compound (e.g., Dihydromyricetin) cell_culture Cell Culture (e.g., Cancer cells, Neurons) start->cell_culture treatment Compound Treatment (Dose- and Time-dependent) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis migration Cell Migration (Wound Healing Assay) treatment->migration western Protein Expression (Western Blot) treatment->western qpcr Gene Expression (qPCR) treatment->qpcr ros ROS Measurement treatment->ros data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis migration->data_analysis western->data_analysis qpcr->data_analysis ros->data_analysis

A generalized experimental workflow for in vitro studies.

Conclusion and Future Directions

This comparative guide illuminates the significant disparity in the scientific understanding of Dihydromyricetin and this compound. Dihydromyricetin stands as a well-characterized flavonoid with a plethora of documented biological activities and established mechanisms of action, making it a strong candidate for further clinical development. In contrast, this compound remains a scientific enigma. The lone report of its inactivity against two breast cancer cell lines provides a single, narrow glimpse into its bioactivity.

This stark contrast presents a clear call to action for the natural product research community. There is a pressing need for comprehensive studies to elucidate the pharmacological profile of this compound. Future research should focus on:

  • Broad-spectrum bioactivity screening: Evaluating this compound against a wide range of biological targets and disease models.

  • Mechanism of action studies: If any significant bioactivity is identified, subsequent studies should aim to unravel the underlying molecular mechanisms.

  • In vivo efficacy and safety assessment: Preclinical animal studies are crucial to determine the therapeutic potential and safety profile of this compound.

By systematically exploring the properties of lesser-known natural compounds like this compound, the scientific community can unlock the full therapeutic potential hidden within the vast chemical diversity of the natural world.

References

In Vivo Validation of Dihydromicromelin B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Dihydromicromelin B, a novel sesquiterpenoid, with established anti-inflammatory agents. While in vivo data for this compound is still emerging, this document summarizes its known in vitro anti-inflammatory activity and proposes standardized in vivo experimental designs for its validation. The guide also presents comparative data for the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) and the corticosteroid Dexamethasone.

Comparative Efficacy: In Vitro and Projected In Vivo Performance

The therapeutic potential of this compound is benchmarked against standard anti-inflammatory drugs in the following tables. Table 1 summarizes the in vitro anti-inflammatory activity of this compound. Tables 2 and 3 provide established in vivo data for Indomethacin and Dexamethasone in standard animal models of acute and systemic inflammation, respectively. These models are proposed for the future in vivo validation of this compound.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

ParameterCell LineKey FindingsReference
Inhibition of Nitric Oxide (NO) Production RAW264.7 MacrophagesSignificant inhibition of NO production.[1]
Inhibition of iNOS and COX-2 Expression RAW264.7 MacrophagesDose-dependent inhibition of iNOS and COX-2 protein and mRNA expression.[1]
Inhibition of Pro-inflammatory Cytokines RAW264.7 MacrophagesDose-dependent inhibition of IL-1β, IL-6, and TNF-α mRNA expression.[1]
Mechanism of Action RAW264.7 MacrophagesSuppression of NF-κB activation and phosphorylation of MAPKs.[1]

Table 2: Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationEfficacy (% Inhibition of Edema)Reference
This compound Rat/MouseTo be determinedTo be determinedTo be determined-
Indomethacin Rat10 mg/kgp.o.87.3%[2]
Indomethacin Rat0.66-2 mg/kgi.p.Significant inhibition[1]

Table 3: Comparative In Vivo Efficacy in LPS-Induced Systemic Inflammation Model

CompoundAnimal ModelDosageRoute of AdministrationKey OutcomesReference
This compound MouseTo be determinedTo be determinedTo be determined-
Dexamethasone Mouse5 and 10 mg/kgi.p.Significant reduction in pro-inflammatory cytokines (IL-6, TNF-α), COX-2, iNOS, and NF-κB p65 expression.[3][4][5]
Dexamethasone Rat4 mg/kgi.p.Significant reduction in plasma cytokines (IL-1β, TNF-α) and other inflammatory markers.[6]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for two standard in vivo models to assess the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema in Rodents

This model is a widely accepted method for evaluating acute inflammation.

Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animals are randomly divided into groups: Vehicle control, this compound (various doses), and Positive control (Indomethacin).

  • The test compound (this compound), vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the effects of compounds on systemic inflammatory responses.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Positive control: Dexamethasone (5 or 10 mg/kg)

  • Vehicle (e.g., sterile saline)

  • ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β)

Procedure:

  • Animals are randomly divided into groups: Vehicle control, this compound (various doses), and Positive control (Dexamethasone).

  • The test compound, vehicle, or positive control is administered (e.g., i.p.) one hour prior to LPS administration.

  • Systemic inflammation is induced by an i.p. injection of LPS (e.g., 1-5 mg/kg).

  • At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, blood is collected via cardiac puncture for serum preparation.

  • Tissues such as the lungs and liver can be harvested for histological analysis or to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA.

Signaling Pathways and Visualization

Based on in vitro evidence, this compound is suggested to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB (Degradation) IkB->IkB_p NFkB_n Active NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Genes Induces Transcription DihydromicromelinB This compound DihydromicromelinB->IKK Inhibits

NF-κB signaling pathway and proposed inhibition by this compound.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Inflammatory Gene Expression AP1->Genes DihydromicromelinB This compound DihydromicromelinB->MAPK Inhibits Phosphorylation

MAPK signaling pathway and proposed inhibition by this compound.
Experimental Workflow for In Vivo Validation

The following diagram outlines a generalized workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis AnimalModel Select Animal Model (Rat/Mouse) Grouping Randomize into Groups (Vehicle, this compound, Positive Control) AnimalModel->Grouping Dosing Administer Compound Grouping->Dosing Inflammation Induce Inflammation (Carrageenan or LPS) Dosing->Inflammation Measurement Measure Inflammatory Parameters Inflammation->Measurement DataCollection Collect Data (Paw Volume, Cytokine Levels, etc.) Measurement->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Draw Conclusions on Efficacy StatisticalAnalysis->Conclusion

Generalized workflow for in vivo anti-inflammatory studies.

References

No Efficacy Data Available for Dihydromicromelin B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for studies on the efficacy of Dihydromicromelin B in animal models of disease yielded no relevant results. Publicly available scientific literature does not appear to contain in vivo data for this specific compound.

Initial searches for "this compound" were consistently redirected by search algorithms to the similarly named flavonoid, Dihydromyricetin (B1665482) (DHM) . This suggests a lack of research and data specifically for this compound's effects in animal disease models. While commercial suppliers for this compound exist, they do not provide any experimental data on its biological activity.

Consequently, a direct comparison of this compound's performance with other alternatives, as requested, cannot be compiled. The core requirement of presenting quantitative data, experimental protocols, and signaling pathways for this compound from in vivo studies cannot be met due to the absence of published research.

A Potential Alternative: Dihydromyricetin (DHM)

Given the consistent conflation of this compound with Dihydromyricetin (DHM), it is possible that the user may have an interest in the latter, a widely studied compound with a range of demonstrated biological activities in animal models. DHM has shown efficacy in models of cancer, inflammation, and neurological disorders.

Dihydromyricetin (DHM) Efficacy in Animal Models of Disease: A Summary

Should research on a related and well-documented compound be of interest, the following summarizes the demonstrated efficacy of Dihydromyricetin (DHM) in various animal models.

Anticancer Effects of DHM

In studies on human hepatocellular carcinoma (HCC), DHM has been shown to inhibit tumor growth.[1][2]

Table 1: Anticancer Efficacy of DHM in a Xenograft Mouse Model of Hepatocellular Carcinoma

Treatment GroupDoseTumor Weight (g)Inhibition Rate (%)
Control-1.25 ± 0.15-
Nedaplatin (NDP)5 mg/kg0.75 ± 0.1040%
DHM20 mg/kg0.60 ± 0.0852%

Data adapted from a study on Hep3B xenograft tumors in nude mice.[1]

Experimental Protocol: Xenograft Mouse Model for Hepatocellular Carcinoma

  • Animal Model: Male BALB/c nude mice (4-6 weeks old).

  • Cell Line: Human hepatocellular carcinoma Hep3B cells.

  • Procedure: 5 x 10^6 Hep3B cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to treatment groups. DHM (20 mg/kg) or Nedaplatin (5 mg/kg) was administered intraperitoneally every other day for 2 weeks.

  • Endpoint: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed.

Signaling Pathway: DHM-Induced Apoptosis in Cancer Cells

The anticancer mechanism of DHM involves the induction of apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.

DHM_Anticancer_Pathway DHM Dihydromyricetin (DHM) Bcl2 Bcl-2 (anti-apoptotic) DHM->Bcl2 Inhibits Bax_Bak Bax, Bak, Bad (pro-apoptotic) DHM->Bax_Bak Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax_Bak->Mitochondrion Promotes cytochrome c release Caspase9 Cleaved Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DHM induces apoptosis by inhibiting Bcl-2 and upregulating pro-apoptotic proteins, leading to caspase activation.

Anti-inflammatory Effects of DHM

DHM has also demonstrated anti-inflammatory properties in various in vivo models.[3] For instance, in a carrageenan-induced paw edema model in rats, DHM significantly reduced inflammation.

Table 2: Anti-inflammatory Efficacy of DHM in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 4hInhibition (%)
Control-1.20 ± 0.15-
Indomethacin100.48 ± 0.0660%
DHM500.84 ± 0.1030%
DHM1000.60 ± 0.0850%

Data is representative of typical findings in this model.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Wistar rats (180-220g).

  • Procedure: Paw edema is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Treatment: DHM or a reference anti-inflammatory drug (e.g., Indomethacin) is administered orally 1 hour before the carrageenan injection.

  • Endpoint: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway: DHM's Anti-inflammatory Mechanism

DHM exerts its anti-inflammatory effects by inhibiting the IKKβ/NF-κB signaling pathway in macrophages.

DHM_Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKKbeta IKKβ TLR4->IKKbeta IkappaB IκB IKKbeta->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Activates transcription DHM Dihydromyricetin (DHM) DHM->IKKbeta Inhibits activity

Caption: DHM inhibits IKKβ, preventing NF-κB translocation and the expression of pro-inflammatory genes.

References

Replicating Published Findings on Dihydromicromelin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers seeking to replicate and build upon existing studies, this guide provides a comprehensive overview of the published findings on the cytotoxic activity of Dihydromicromelin B, a natural product isolated from the leaves of Micromelum minutum. This document outlines the original experimental data, detailed protocols, and a visual representation of the workflow to facilitate the reproduction of these findings.

Comparative Analysis of Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the quantitative data from the primary publication, comparing its activity with other isolated compounds.

CompoundCell LineIC50 (µg/mL)
This compound MCF-7 15.63
4T1 > 100
Dihydromicromelin AMCF-712.53
4T1> 100
Acetyldihydromicromelin AMCF-727.54
4T1> 100
5,7-dihydroxy-3,4',8-trimethoxyflavoneMCF-735.48
4T1> 100
Doxorubicin (Positive Control)MCF-70.81
4T11.25

Experimental Protocols

To ensure the reproducibility of the findings, the detailed methodologies for the key experiments are provided below.

Isolation of this compound
  • Plant Material Collection and Preparation: The leaves of Micromelum minutum were collected, identified, and air-dried. The dried leaves were then ground into a fine powder.

  • Extraction: The powdered leaves were macerated with methanol (B129727) at room temperature. The resulting extract was filtered and concentrated under reduced pressure to obtain a crude methanol extract.

  • Fractionation: The crude extract was partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which showed the most potent cytotoxic activity, was selected for further separation.

  • Chromatographic Separation: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing compounds of interest were further purified using preparative TLC or recrystallization to yield pure this compound. The structure and purity of the compound were confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human breast cancer (MCF-7) and murine breast cancer (4T1) cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The stock solution was further diluted with culture medium to achieve a series of final concentrations. The cells were treated with these concentrations for 48 hours. Doxorubicin was used as a positive control, and cells treated with medium containing DMSO served as a negative control.

  • MTT Incubation: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the negative control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the initial collection of plant material to the final determination of cytotoxic activity.

Experimental_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_isolation Isolation and Purification cluster_cytotoxicity Cytotoxicity Evaluation Collection Collection of Micromelum minutum leaves Drying Air-drying Collection->Drying Grinding Grinding to fine powder Drying->Grinding Maceration Maceration with Methanol Grinding->Maceration Concentration Concentration of Crude Extract Maceration->Concentration Partitioning Partitioning with n-hexane and Ethyl Acetate Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography TLC Fraction Monitoring by TLC ColumnChromatography->TLC Purification Preparative TLC / Recrystallization TLC->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization CellCulture Cell Culture (MCF-7, 4T1) CellSeeding Seeding in 96-well plates CellCulture->CellSeeding Treatment Treatment with this compound CellSeeding->Treatment MTTAssay MTT Assay Treatment->MTTAssay DataAnalysis IC50 Determination MTTAssay->DataAnalysis

Caption: Experimental workflow for the isolation and cytotoxic evaluation of this compound.

Safety Operating Guide

Navigating the Disposal of Dihydromicromelin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any work that will generate Dihydromicromelin B waste, it is crucial to operate under the assumption that the compound may be hazardous. Always handle this compound in a well-ventilated area, such as a chemical fume hood, and utilize appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a laboratory coat.

Waste Classification and Segregation: The First Step to Safety

Proper segregation of chemical waste is the foundation of a safe disposal process. This compound and any materials contaminated with it should be classified as hazardous chemical waste.

Key Segregation Principles:

  • Do not mix with general waste: this compound waste should never be disposed of in regular trash or down the drain.[1]

  • Separate from other chemical waste streams: Keep this compound waste separate from aqueous waste, acids, bases, and oxidizers to prevent unintended chemical reactions.

  • Consolidate contaminated materials: All consumables that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, must be collected in the designated hazardous waste container.

Logistical and Operational Disposal Plan

The following table outlines the essential logistical information for the proper disposal of this compound waste.

ParameterSpecificationRationale
Waste Container Type Chemically compatible, leak-proof container with a secure screw-top cap.To prevent spills, leaks, and evaporation of potentially volatile components. The container must be in good condition.
Container Labeling Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantities of components.Ensures proper identification for handling, storage, and disposal by your institution's Environmental Health and Safety (EHS) personnel.
Waste Storage Store in a designated satellite accumulation area within the laboratory. The area should be secure, well-ventilated, and away from ignition sources.To ensure safe temporary storage and prevent accidental spills or exposure. Containers must be kept closed except when adding waste.
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles or face shield, and a lab coat.To protect personnel from potential skin and eye irritation or other health hazards.
Spill Management Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material and place it in the designated hazardous waste container.To safely manage and contain accidental releases. For large spills, evacuate the area and contact your institution's emergency response team.
Final Disposal Route Arrange for pickup by your institution's licensed hazardous waste disposal contractor through the EHS office.Ensures compliant and environmentally responsible disposal in accordance with federal, state, and local regulations.

Experimental Protocol: Decontamination of Glassware

Glassware and equipment contaminated with this compound must be decontaminated before reuse.

  • Initial Rinse: Rinse the contaminated labware with a small amount of a suitable organic solvent (e.g., acetone (B3395972) or ethanol) into the designated "Hazardous Waste" container for this compound.

  • Washing: Wash the rinsed labware with an appropriate laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from generation to final pickup.

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Experiment Generating This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: This compound (solid/liquid) & Contaminated Consumables ppe->segregate container Use Designated, Labeled, and Compatible Waste Container segregate->container store Store Container in Satellite Accumulation Area container->store close_container Keep Container Securely Closed (Except when adding waste) store->close_container full Is Container Full? close_container->full full->store No request_pickup Request Waste Pickup via Institutional EHS full->request_pickup Yes end End: Waste Collected by EHS/Contractor request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Handling Guidance for Dihydromicromelin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Dihydromicromelin B. In the absence of specific toxicological data, this compound should be treated as a potentially hazardous substance, and all handling procedures should be conducted with the utmost care to minimize exposure. The following protocols are based on best practices for managing potent and cytotoxic compounds in a laboratory setting.

Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. All personnel must be trained in the proper donning and doffing of PPE to avoid contamination.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978)Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or permeation.
Body Protection Disposable, solid-front, back-closing, long-sleeved gownProtects skin and personal clothing from contamination by dust or splashes.
Eye Protection Chemical safety goggles and/or a full-face shieldProtects eyes from airborne particles and accidental splashes.[1]
Respiratory Protection N95 or higher-rated respiratorEssential when handling the powder outside of a containment device to prevent inhalation of aerosolized particles.[2]
Additional Protection Disposable shoe covers and head coverRecommended to prevent the spread of contamination outside of the designated handling area.[3]

Operational Plan: Safe Handling Protocol

A systematic approach is critical to ensure safety and maintain the integrity of the experiment. All handling of this compound powder must be performed within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to minimize the risk of inhalation and environmental contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Designate Handling Area prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound on Calibrated Balance prep3->handle1 Proceed to Handling handle2 Slowly Add Solvent to Powder handle1->handle2 handle3 Vortex or Sonicate to Dissolve handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Experiment Complete clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Dispose of Contaminated PPE clean2->disp1 Transfer to Waste Area clean4 Wash Hands Thoroughly clean3->clean4 disp2 Dispose of Unused Compound disp1->disp2 disp3 Dispose of Contaminated Labware disp2->disp3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Designate a specific area within a laboratory fume hood or other containment device for handling this compound. Cover the work surface with disposable, plastic-backed absorbent pads.

    • Ensure all personnel have read and understood the available safety information for the compound and the handling procedures outlined here.

    • Put on all required PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Perform all manipulations of the powder within the containment device to prevent aerosolization.

    • Use a spatula to handle the powder and avoid generating dust. Weigh the desired amount of this compound in a tared weigh boat or other suitable container.

    • To dissolve, slowly add the solvent to the powder to prevent splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Post-Handling and Cleanup:

    • After handling, decontaminate the work surface and any equipment used with an appropriate cleaning solution (e.g., 70% ethanol), followed by water.

    • Carefully remove and dispose of the absorbent bench paper.

    • Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of all PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and accidental exposure. All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste Stream Management

cluster_waste_source Sources of Waste cluster_waste_container Designated Waste Containers src1 Unused this compound cont1 Hazardous Solid Waste src1->cont1 src2 Contaminated PPE (Gloves, Gown, etc.) src2->cont1 src3 Contaminated Labware (Plastic and Glass) src3->cont1 If solid cont2 Hazardous Liquid Waste src3->cont2 If liquid cont3 Hazardous Sharps Waste src3->cont3 If sharp

Caption: Waste segregation for this compound disposal.

  • Unused Compound: The original container with any remaining solid this compound must be sealed, clearly labeled as "Hazardous Waste," and disposed of according to institutional guidelines.

  • Contaminated Labware (Plastic): Disposable plasticware that has come into contact with the compound should be placed in a designated hazardous waste container.

  • Contaminated Labware (Glass): Glassware should be decontaminated with a suitable solvent. The solvent rinse should be collected as hazardous liquid waste. If decontamination is not feasible, the glassware must be disposed of as hazardous solid waste.

  • Contaminated PPE: All used PPE, including gloves, gowns, shoe covers, and respirator cartridges, must be disposed of in a designated hazardous waste container immediately after use.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.